molecular formula C9H8BrN3O2 B578525 Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263060-07-6

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B578525
CAS No.: 1263060-07-6
M. Wt: 270.086
InChI Key: JXEWHTHFTOYWHN-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1263060-07-6) is a high-value brominated pyrazolopyrimidine derivative designed for advanced research and development. This compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry, particularly for the construction of novel pharmaceutical candidates. The molecular structure incorporates both a reactive bromo substituent and an ethyl carboxylate functional group, making it an ideal scaffold for further functionalization via cross-coupling reactions and nucleophilic substitutions. With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08 g/mol , it is characterized for reliable use in synthetic workflows. This product is offered for Research Use Only and is strictly intended for laboratory applications. It should be handled by qualified professionals and is not for diagnostic or therapeutic use. For specific handling and storage information, please refer to the available safety data.

Properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWHTHFTOYWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1263060-07-6[1][2][3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4] This document outlines the synthesis, physicochemical properties, and the established role of the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.

Physicochemical and Analytical Data

While specific experimental data for this compound is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of compounds. Commercial suppliers indicate the availability of analytical data including NMR, HPLC, and LC-MS for the title compound upon request.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1263060-07-6[1][2][3]
Molecular Formula C₉H₈BrN₃O₂[2]
Molecular Weight 270.08 g/mol [2]
IUPAC Name This compound[2]

Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)

AnalysisDataSource
IR (KBr, cm⁻¹) 3339.72 (N-H stretch), 3230.43 (NH₂ stretch), 2983.3 & 2908.67 (-CH stretch), 1717 (C=O ester)[5]
¹H NMR (300 MHz, DMSO-d₆, δ ppm) 1.266 (3H, t, CH₃), 4.2 (2H, q, CH₂), 5.99 (s, NH₂), 7.8 (s, pyrazole-H)[5]
LC-MS (m/z) 273.0, 270.0 [M+H]⁺[5]

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain this compound.[5][6]

Experimental Protocol: Synthesis of a Bromo-pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate

This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[5][6]

Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate

  • To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under microwave irradiation at 80-100 °C.

  • Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is complete as monitored by thin-layer chromatography.

  • Quench the reaction mixture with water and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.

Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

  • To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde (0.0077 mol) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated hydrochloric acid.

  • Subject the reaction mixture to microwave irradiation at 110 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the solid crude product with ethanol and filter to afford the final product.

Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[4] These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell signaling, proliferation, and survival.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key strategy in anti-angiogenic cancer therapy.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDKs.[5][6]

  • B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma.[8]

  • Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in treating cancers with NTRK gene fusions.[9]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of this compound serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore and optimize interactions within the kinase active site.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow reagent1 Ethyl Cyanoacetate + Hydrazine Hydrate step1 Microwave 80-100 °C reagent1->step1 intermediate 5-amino-1H-pyrazole- 4-ethyl-carboxylate step1->intermediate step2 Microwave 110 °C intermediate->step2 reagent2 2-Bromo-malonaldehyde + Base reagent2->step2 product Ethyl 3-bromopyrazolo[1,5-a]- pyrimidine-6-carboxylate step2->product

Caption: Plausible synthetic route for this compound.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, Trk) GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRAF

Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

References

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The presence of the bromo group at the 3-position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for further chemical modification.[1][2]

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.

PropertyValueReferences
CAS Number 1263060-07-6[3][4][][6][7]
Molecular Formula C₉H₈BrN₃O₂[7]
Molecular Weight 270.08 g/mol
IUPAC Name This compound[4]
Storage Room temperature, sealed, dry, dark[2]
Spectral Data

While detailed, publicly available spectra for this specific compound are limited, suppliers often provide NMR, HPLC, and LC-MS data upon request.[6] Based on the structure, the expected spectral characteristics would include:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyrazolopyrimidine core.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the carbons of the heterocyclic ring system.

  • Mass Spectrometry: A molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Synthesis and Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[8][9] For halogenated derivatives like the title compound, methods can involve direct halogenation of the pyrazolopyrimidine core or the use of halogenated precursors during the cyclization step.[8]

The bromine atom at the 3-position is particularly significant as it serves as a handle for introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1][8] This reactivity allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.[8][10]

Biological Activity and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its potent and diverse biological activities.[8] Derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][9]

Role as a Kinase Inhibitor

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Tropomyosin Receptor Kinases (Trks).[8][9][11] The development of dual inhibitors, such as those targeting both CDK2 and TRKA, is a promising strategy to enhance anticancer efficacy and overcome drug resistance.[12]

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not found in the initial search, a representative protocol for a subsequent reaction utilizing its key reactivity is provided below.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the 3-position of the title compound.

Objective: To synthesize Ethyl 3-aryl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl substituted product.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its strategic functionalization allows for the creation of diverse molecular libraries. The parent scaffold's proven efficacy as a kinase inhibitor makes this compound highly relevant for researchers in oncology, immunology, and other fields focused on targeted therapeutics.[8][10] Future work will likely continue to explore the vast chemical space accessible from this intermediate to develop novel and more selective therapeutic agents.

References

An In-depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical structure, synthesis, and known biological context, presenting available data in a structured format for researchers and drug development professionals.

Core Compound Structure and Properties

This compound is a substituted pyrazolopyrimidine. The core structure consists of a fused pyrazole and pyrimidine ring system. The key functional groups are a bromine atom at the 3-position, an ethyl carboxylate group at the 6-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

PropertyValue
CAS Number 1263060-07-6
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
SMILES CCOC(=O)c1cn2c(ncc(Br)c2n1)c1

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of 4-bromo-1H-pyrazol-5-amine with ethyl 2-formyl-3-oxopropanoate.

Experimental Protocol:

A mixture of 4-bromo-1H-pyrazol-5-amine (3.7 g, 22.84 mmol) and ethyl 2-formyl-3-oxopropanoate (3.29 g, 22.84 mmol) is prepared in ethanol (30 mL). The reaction mixture is then heated at reflux for 80 minutes. Following the reflux period, the mixture is cooled. The solid product is collected by filtration to yield this compound.[1]

Reaction Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Isolation reactant1 4-bromo-1H-pyrazol-5-amine solvent Ethanol (30 mL) reactant1->solvent reactant2 Ethyl 2-formyl-3-oxopropanoate reactant2->solvent heating Reflux for 80 min solvent->heating cooling Cooling heating->cooling filtration Filtration cooling->filtration product This compound filtration->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. Notably, this class of compounds has been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.

While specific biological data for this compound is not extensively published, the core structure is recognized for its potential in targeted cancer therapy as a protein kinase inhibitor (PKI).[1] The bromo substituent at the 3-position makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR) and develop more potent and selective kinase inhibitors.

Potential Signaling Pathway Involvement:

Given the known activity of similar pyrazolo[1,5-a]pyrimidine derivatives, it is plausible that this compound or its derivatives could interact with kinase-driven signaling pathways implicated in cancer, such as the Raf-MEK-ERK and PI3K-Akt pathways. The general mechanism involves the compound binding to the ATP-binding site of a target kinase, thereby inhibiting its catalytic activity and downstream signaling.

Kinase_Inhibition_Pathway cluster_input Upstream Signal cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibitor Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase (e.g., B-Raf, PI3K) Receptor->Kinase Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Ethyl 3-bromopyrazolo[1,5-a] pyrimidine-6-carboxylate (or derivative) Inhibitor->Kinase

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound serves as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. While detailed biological and characterization data for this specific molecule are limited in the public domain, its synthetic route is established. Further investigation into its biological activity, particularly as a kinase inhibitor, is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the initial construction of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation, followed by regioselective bromination. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal synthetic route to this compound proceeds through two key transformations:

  • Step 1: Cyclocondensation to form Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. This step involves the reaction of a substituted aminopyrazole with a malonaldehyde equivalent to construct the fused pyrimidine ring.

  • Step 2: Regioselective Bromination. The pyrazolo[1,5-a]pyrimidine core is then selectively brominated at the C3 position to yield the final product.

Below are the detailed experimental protocols for each step.

Experimental Protocols

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

This procedure outlines the cyclocondensation reaction between Ethyl 3-amino-1H-pyrazole-4-carboxylate and a malonaldehyde precursor.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • 1,1,3,3-Tetramethoxypropane (as a malonaldehyde equivalent)

  • Trifluoroacetic acid (TFA)

  • Ethanol (EtOH)

Procedure:

A solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate and 1,1,3,3-tetramethoxypropane in ethanol is treated with trifluoroacetic acid. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Reactant/ReagentMolar RatioNotes
Ethyl 3-amino-1H-pyrazole-4-carboxylate1.0Starting material
1,1,3,3-Tetramethoxypropane1.1Malonaldehyde equivalent
Trifluoroacetic acid (TFA)CatalyticAcid catalyst for the cyclization
Ethanol (EtOH)-Solvent

Quantitative data for this specific reaction, such as precise yields and reaction times, are not consistently reported across the literature and may require optimization.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the intermediate compound at the C3 position using N-bromosuccinimide (NBS).

Materials:

  • Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

Procedure:

To a solution of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Reactant/ReagentMolar RatioNotes
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate1.0Substrate
N-Bromosuccinimide (NBS)1.0 - 1.1Brominating agent
Acetonitrile (MeCN)-Solvent

Recent studies have also explored the use of hypervalent iodine(III) reagents in the presence of potassium bromide for the C3-bromination of pyrazolo[1,5-a]pyrimidines, offering an alternative green and efficient method.[1]

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination Start1 Ethyl 3-amino-1H-pyrazole-4-carboxylate Intermediate Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate Start1->Intermediate TFA, EtOH, Reflux Reagent1 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent) Reagent1->Intermediate Final_Product This compound Intermediate->Final_Product MeCN, rt Reagent2 N-Bromosuccinimide (NBS) Reagent2->Final_Product

Caption: Two-step synthesis of the target compound.

Discussion

The synthesis of this compound relies on established heterocyclic chemistry principles. The initial cyclocondensation is a classic method for forming the pyrazolo[1,5-a]pyrimidine scaffold. The choice of a malonaldehyde equivalent, such as 1,1,3,3-tetramethoxypropane, is common as malonaldehyde itself can be unstable.

The subsequent bromination at the C3 position is a key regioselective step. The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is often the most nucleophilic and sterically accessible site for such reactions. The use of N-bromosuccinimide provides a convenient and effective source of electrophilic bromine.

Conclusion

This technical guide provides a foundational pathway for the synthesis of this compound. The described two-step process, involving a cyclocondensation followed by a regioselective bromination, offers a reliable route to this valuable heterocyclic compound. Researchers and drug development professionals can utilize this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Unveiling the Potential Mechanism of Action: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which are primarily attributed to its ability to act as a privileged structure for kinase inhibition. While direct and extensive research on the specific mechanism of action for this compound is not publicly available, this technical guide consolidates findings from closely related pyrazolo[1,5-a]pyrimidine analogs to project a likely mechanism of action. The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore that has been successfully utilized in the development of inhibitors for various protein kinases, suggesting a similar role for this compound.

Core Hypothesis: Kinase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases. This hypothesis is built upon substantial evidence from analogous compounds. The pyrazolo[1,5-a]pyrimidine scaffold is known to mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. The specific kinase or kinases targeted would be determined by the substitution pattern on the core scaffold.

Potential Kinase Targets and Signaling Pathways

Based on studies of analogous compounds, several key signaling pathways could be modulated by this compound. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can potently inhibit kinases such as B-Raf, Epidermal Growth Factor Receptor (EGFR), and MEK, which are critical components of the MAPK/ERK signaling pathway often dysregulated in cancer.[1] Furthermore, derivatives have been identified as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key regulator of immune cell signaling.

Below is a diagram illustrating the potential points of intervention for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor within a generalized signaling pathway.

G cluster_0 PI3K-AKT-mTOR Pathway cluster_1 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Ras Ras Receptor Tyrosine Kinase (e.g., EGFR)->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor (Pyrazolo[1,5-a]pyrimidine) Inhibitor (Pyrazolo[1,5-a]pyrimidine) Inhibitor (Pyrazolo[1,5-a]pyrimidine)->PI3K Inhibitor (Pyrazolo[1,5-a]pyrimidine)->B-Raf Inhibitor (Pyrazolo[1,5-a]pyrimidine)->MEK

Potential signaling pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data from Analog Studies

While specific quantitative data for this compound is unavailable, the following table summarizes inhibitory activities of closely related pyrazolo[1,5-a]pyrimidine compounds against various kinases. This data provides a benchmark for the potential potency of the title compound.

Compound ClassTarget KinaseIC50 / KdCell-Based ActivityReference
Pyrazolo[1,5-a]pyrimidine-3-carboxylatesB-RafNot SpecifiedAntiproliferative effects in melanoma cell lines[2]
3,6-disubstituted pyrazolo[1,5-a]pyrimidinesVPS34Kd = 0.4 µMEC50 = 0.9 µM (A2780 Ovarian cancer cell line)[3]
3,6-disubstituted pyrazolo[1,5-a]pyrimidinesJAK1-JH2 (pseudokinase)Kd = 0.5 µMNot Specified[3]

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of biochemical and cell-based assays would be required. The following outlines a potential experimental workflow.

G A Compound Synthesis and Purification B Broad Kinase Panel Screening (e.g., KinomeScan) A->B C Identification of Primary Targets B->C D Biochemical IC50 Determination (e.g., LanthaScreen, FRET) C->D F Phenotypic Screening (e.g., Cell Viability, Apoptosis Assays) C->F E Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) D->E G Pathway Analysis (e.g., Western Blot for phosphorylated substrates) E->G F->G H In Vivo Efficacy Studies (e.g., Xenograft models) G->H I Mechanism of Action Confirmed H->I

Experimental workflow for mechanism of action determination.
Key Experimental Methodologies

  • Kinase Panel Screening: A competitive binding assay, such as the KINOMEscan™ platform from DiscoveX, would be employed for an unbiased screen against a large panel of human kinases. This would identify the primary kinase targets with the highest affinity for the compound.

  • Biochemical IC50 Determination: Once primary targets are identified, in vitro enzymatic assays are performed to determine the half-maximal inhibitory concentration (IC50). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Cellular Target Engagement: To confirm that the compound interacts with its target in a cellular context, assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be utilized. These assays measure the stabilization of the target protein upon compound binding in intact cells.

  • Pathway Analysis: Western blotting is a standard method to assess the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of these substrates upon treatment with the compound provides evidence of on-target pathway modulation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the pyrazolo[1,5-a]pyrimidine scaffold strongly suggests its role as a kinase inhibitor. The specific kinase targets are likely to be within the MAPK/ERK or PI3K/AKT signaling pathways, which are frequently implicated in cancer and inflammatory diseases. The provided experimental framework offers a clear path for the definitive elucidation of its molecular mechanism, which is a critical step in the potential development of this compound as a therapeutic agent. The versatility of the pyrazolo[1,5-a]pyrimidine core continues to make it a highly attractive starting point for the design of novel targeted therapies.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and proven track record in the development of potent and selective therapeutic agents. This bicyclic scaffold, composed of fused pyrazole and pyrimidine rings, serves as a rigid and planar framework amenable to diverse structural modifications, making it a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of various protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer.[1][2] This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its role in the development of kinase inhibitors.

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[3] Over the years, numerous synthetic methodologies have been developed, ranging from classical condensation reactions to more modern techniques such as microwave-assisted synthesis and multi-component reactions, offering efficient access to a wide array of derivatives.[4]

A general synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core is depicted below:

G 3_aminopyrazole 3-Aminopyrazole Derivative cyclocondensation Cyclocondensation Reaction 3_aminopyrazole->cyclocondensation bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) bielectrophile->cyclocondensation product Pyrazolo[1,5-a]pyrimidine Core cyclocondensation->product

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Key Experimental Protocols

Protocol 1: Two-Step Synthesis via β-Enaminone Intermediate

This protocol involves the initial synthesis of a β-enaminone, which then undergoes cyclocondensation with a 3-aminopyrazole.[3]

  • Step 1: Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically affords the corresponding β-enaminone in high yields (83–97%).[3]

  • Step 2: Cyclocondensation: The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) to yield the final 7-substituted pyrazolo[1,5-a]pyrimidine.[3]

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct introduction of a halogen atom at the 3-position of the scaffold.

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction. The reaction is typically carried out in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈).[3]

Biological Activities and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of a multitude of biologically active compounds, with applications spanning from oncology to central nervous system disorders.[4] A significant portion of research has focused on their potent inhibitory activity against various protein kinases.

Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a versatile class of kinase inhibitors, targeting a range of kinases with high potency and selectivity.[4]

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins.[5] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active Trk fusion proteins that can drive tumorigenesis. Several FDA-approved drugs for the treatment of NTRK fusion-positive cancers, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[5][6]

The signaling pathway downstream of Trk receptors involves the activation of two major pathways: the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival and growth.[7] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act by competing with ATP for binding to the kinase domain of the Trk receptor, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk_Receptor Trk Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk_Receptor Inhibits Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds and activates

Caption: Signaling pathway of Trk receptors and the inhibitory action of pyrazolo[1,5-a]pyrimidine-based inhibitors.

Table 1: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Reference
8 1.7--[5]
9 1.7--[5]
10 0.2--[7]
11 0.4--[7]
28 0.170.070.07[8]
32 1.93.12.3[5]
33 3.25.53.3[5]
34 1.84.12.3[5]
35 2.53.12.6[5]
36 1.42.41.9[5]
Larotrectinib 1.22.12.1[5]

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[9][10] For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, is a potent inhibitor of CDK2, CDK1, and CDK9 and has demonstrated antitumor effects in human tumor xenografts.[9]

Table 2: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors

CompoundCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
BS-194 (4k) 30390[9]
6s -450-[11]
6t -90-[11]
Ribociclib (ref) -70-[12]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is another critical regulator of cell growth, proliferation, and survival. The δ isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a crucial role in the functioning of the immune system.[13] Selective inhibitors of PI3Kδ are being investigated for the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer. A series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective PI3Kδ inhibitors.[13]

Table 3: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
CPL302253 (54) 2.8---[13]
CPL302415 (6) 181421>2547016902[14]

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is involved in the regulation of cell survival and proliferation.[15] Overexpression of Pim-1 has been observed in various cancers, making it an attractive target for anticancer drug development. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[15]

Table 4: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Inhibitors

CompoundPim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)Reference
1 52-[15]
9a Potent (nanomolar)Weak (micromolar)[15]
9b Potent (nanomolar)Weak (micromolar)[15]
11a Potent (nanomolar)Weak (micromolar)[15]
11b Potent (nanomolar)Weak (micromolar)[15]
Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases is typically determined using in vitro enzymatic assays. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

G start Start prepare_reagents Prepare kinase, substrate, ATP, and test compound solutions start->prepare_reagents incubate_kinase_compound Incubate kinase with test compound prepare_reagents->incubate_kinase_compound initiate_reaction Initiate kinase reaction by adding substrate and ATP incubate_kinase_compound->initiate_reaction stop_reaction Stop kinase reaction (add ADP-Glo™ Reagent) initiate_reaction->stop_reaction convert_adp Convert remaining ADP to ATP (add Kinase Detection Reagent) stop_reaction->convert_adp measure_luminescence Measure luminescence convert_adp->measure_luminescence calculate_inhibition Calculate % inhibition and determine IC₅₀ measure_luminescence->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of kinase inhibitor development. Its synthetic accessibility and the ability to readily introduce diverse substituents have enabled the generation of extensive libraries of compounds for structure-activity relationship studies. The successful development of FDA-approved drugs based on this scaffold for the treatment of cancer underscores its therapeutic potential. Future research will likely focus on further optimizing the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives, exploring new therapeutic applications, and developing novel synthetic methodologies to expand the chemical space around this versatile core.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets for the pyrazolo[1,5-a]pyrimidine scaffold, to which Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate belongs. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is based on studies of structurally related pyrazolo[1,5-a]pyrimidine derivatives and should be interpreted as predictive of the potential activities of the title compound.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1] This structural motif serves as a key building block in the design of targeted therapies, especially in oncology. This compound, as a derivative of this core, is anticipated to interact with a range of kinases implicated in cell signaling pathways that are often dysregulated in diseases such as cancer. This guide explores the prominent therapeutic targets of pyrazolo[1,5-a]pyrimidine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Potential Therapeutic Targets

Based on extensive research on the pyrazolo[1,5-a]pyrimidine scaffold, the following protein kinases have been identified as potential therapeutic targets.

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[2] Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.[2][3] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against Pim-1 kinase.[1][2]

Quantitative Data: Pim-1 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CorePim-1 IC50 (µM)Reference
4d 3-carbonitrile derivative0.61[2]
5d 3-carbonitrile derivative0.54[2]
9a 3-carbonitrile derivative0.68[2]

Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based)

This protocol provides a general guideline for determining the in vitro inhibitory activity of a compound against Pim-1 kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 peptide substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.[4]

    • Add 2 µL of Pim-1 enzyme solution.[4]

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture to each well to start the reaction.[4]

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential FLT3 inhibitors.[6]

Quantitative Data: FLT3 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreFLT3-ITD IC50 (µM)Reference
11 Trisubstituted derivative with cyclohexenyl at position 3Submicromolar activity[6][7]
14 Disubstituted derivativeSubmicromolar activity[6][7]

Experimental Protocol: FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a compound for FLT3.

Materials:

  • Recombinant human FLT3 kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]

  • 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare 3x solutions of the test compound, kinase/antibody mixture, and tracer in Kinase Buffer A.[8]

  • Assay Plate Preparation:

    • Add 5 µL of the 3x test compound solution to the wells of a 384-well plate.[8]

    • Add 5 µL of the 3x kinase/antibody mixture.[8]

  • Initiate Binding:

    • Add 5 µL of the 3x tracer solution to initiate the binding reaction.[8]

  • Incubation: Incubate the plate at room temperature for 1 hour.[8]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E or A, is a key regulator of the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of CDK2.[9][10]

Quantitative Data: CDK2 Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreCDK2 IC50 (µM)Reference
6s Furan ring substitution0.45[9]
6t Thiophene ring substitution0.09[9]
5h 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-2-ylamines0.022[10][11]
5i 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-2-ylamines0.024[10][11]

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This protocol describes a method to determine the inhibitory activity of a compound against the CDK2/Cyclin A2 complex.

Materials:

  • Recombinant human CDK2/Cyclin A2 complex

  • CDK substrate peptide

  • ATP

  • Test compound

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in Kinase Buffer with a constant final DMSO concentration.[12]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control.[13]

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.[13]

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.[13]

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent.[12]

    • Incubate at room temperature for 30 minutes.[12]

  • Data Analysis:

    • Read luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the Pim-1 kinase assay.

Tropomyosin Receptor Kinase A (TRKA)

TRKA is a receptor tyrosine kinase that, when fused with other genes, can act as an oncogenic driver in a variety of tumors. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of FDA-approved TRK inhibitors.[14][15]

Quantitative Data: TRKA Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreTRKA IC50 (nM)Reference
8 Picolinamide at position 31.7[14]
9 Picolinamide at position 31.7[14]
28 Macrocyclic derivative0.17[16]
36 Sulfonamide-substituted macrocyclic derivative1.4[16]

Experimental Protocol: TRKA Kinase Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibitory effect of a compound on TRKA activity.

Materials:

  • Recombinant human TRKA kinase

  • TRKA substrate

  • ATP

  • Test compound

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[17]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound as previously described.

  • Reaction Setup:

    • Add 1 µL of the inhibitor or vehicle control to the wells.[17]

    • Add 2 µL of the TRKA enzyme solution.[17]

    • Add 2 µL of the substrate/ATP mixture to start the reaction.[17]

    • Incubate at room temperature for the desired time.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[17]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[17]

  • Data Analysis:

    • Measure luminescence and calculate the IC50 value as previously described.

B-Raf Kinase

B-Raf is a serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in B-Raf leads to its constitutive activation and is a common driver in melanoma and other cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors.[1]

Experimental Protocol: B-Raf Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the IC50 value of a compound against B-Raf kinase.

Materials:

  • Recombinant active B-Raf (e.g., V600E mutant)

  • Inactive MEK1 protein (substrate)

  • ATP

  • Test compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)[18]

  • 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or control to the wells of a 384-well plate.[18]

    • Add 10 µL of diluted active B-Raf enzyme.[18]

  • Kinase Reaction Initiation:

    • Prepare a Substrate/ATP mix containing inactive MEK1 and ATP.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP mix to each well.[18]

    • Incubate at room temperature for a specified time.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[18]

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes.[18]

  • Data Analysis:

    • Measure luminescence and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates BAD BAD Pim1->BAD Phosphorylates PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->Pim1 Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Survival Cell Survival & Proliferation

Caption: Pim-1 Signaling Pathway and Inhibition.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FL->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->FLT3_Receptor Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT5) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction in Plate (Add Kinase, Substrate, Inhibitor) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add ATP) Setup_Reaction->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for Kinase Inhibition Assay.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of targeted kinase inhibitors. While specific data for this compound is yet to be published, the extensive research on analogous compounds strongly suggests its potential to inhibit key kinases involved in cancer progression, such as Pim-1, FLT3, CDK2, TRKA, and B-Raf. The provided experimental protocols offer a foundational approach for researchers to evaluate the inhibitory activity of this and other related compounds. Further investigation into the structure-activity relationships of this specific derivative is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key intermediate in the development of novel therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This document outlines the synthesis of the core scaffold followed by a regioselective bromination at the C3 position.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process. The initial step involves the synthesis of a key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate. This is followed by a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system. The final step is a regioselective bromination at the C3 position of the heterocyclic core.

Synthesis_Workflow A Starting Materials (Ethyl Cyanoacetate & Hydrazine Hydrate) B Step 1: Pyrazole Formation Ethyl 5-amino-1H-pyrazole-4-carboxylate A->B Reflux C Step 2: Cyclocondensation Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate B->C Diethyl malonate, NaOEt, Reflux D Step 3: Chlorination Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate C->D POCl3, Reflux E Step 4: Reduction Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate D->E H2, Pd/C F Step 5: Regioselective Bromination This compound E->F KBr, PIDA, H2O, RT

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This procedure outlines the formation of the pyrazole ring, a crucial building block for the final product.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford Ethyl 5-amino-1H-pyrazole-4-carboxylate.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate

This step involves the construction of the pyrazolo[1,5-a]pyrimidine core through a cyclocondensation reaction.

Materials:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add diethyl malonate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to yield Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate.

Step 3: Synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Materials:

  • Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Carefully add Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitate formed is collected by filtration, washed thoroughly with water, and dried to give Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate.

Step 4: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Materials:

  • Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Dissolve Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Step 5: Regioselective Synthesis of this compound

This final step introduces the bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine ring system. This protocol is adapted from a method for regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines.[1]

Materials:

  • Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Potassium bromide (KBr)

  • Phenyliodine bis(trifluoroacetate) (PIFA) or similar hypervalent iodine(III) reagent

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in water at ambient temperature.

  • Add potassium bromide (1.5 equivalents) to the solution.

  • Add the hypervalent iodine(III) reagent (e.g., PIFA, 1.2 equivalents) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound and its intermediates.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
1Ethyl 5-amino-1H-pyrazole-4-carboxylateC₆H₉N₃O₂155.1585-95
2Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylateC₁₀H₉N₃O₃223.1970-80
3Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylateC₁₀H₈ClN₃O₂241.6480-90
4Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylateC₁₀H₉N₃O₂207.2090-98
5This compoundC₁₀H₈BrN₃O₂286.0980-90[1]

Signaling Pathways and Logical Relationships

The synthesis of the target molecule is a linear progression of chemical transformations. Each step builds upon the previous one to construct the final complex molecule.

Logical_Progression cluster_0 Precursor Synthesis cluster_1 Scaffold Construction cluster_2 Final Product Synthesis Start Commercially Available Starting Materials Pyrazole Ethyl 5-amino-1H-pyrazole-4-carboxylate Start->Pyrazole Pyrazole Ring Formation Pyrimidine_Ring Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate Pyrazole->Pyrimidine_Ring Cyclocondensation Chlorinated_Intermediate Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrimidine_Ring->Chlorinated_Intermediate Chlorination Core_Scaffold Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate Chlorinated_Intermediate->Core_Scaffold Reduction Final_Product This compound Core_Scaffold->Final_Product Regioselective Bromination

Caption: Logical progression of the synthesis from starting materials to the final product.

These protocols and application notes are intended to guide researchers in the synthesis of this compound. The provided methods are based on established chemical principles and published procedures for related compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinally active molecules.[1][3] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif present in numerous compounds with diverse biological activities, making it an attractive target for drug discovery programs.[4][5][6]

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling reaction of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with various boronic acids. The aim is to furnish researchers, scientists, and drug development professionals with a reliable and reproducible method for the synthesis of 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidine derivatives, which are valuable building blocks for the development of novel therapeutic agents. The successful coupling of nitrogen-rich heterocycles can be challenging; however, optimized conditions can lead to excellent yields.[7][8][9]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Substrate1 R1-X (Aryl Halide) Substrate1->OxAdd Substrate2 R2-B(OR)2 (Boronic Acid/Ester) Substrate2->Transmetalation Base Base (e.g., K2CO3, K3PO4) Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is optimized for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Microwave-assisted heating can significantly reduce reaction times and improve yields.[10][11]

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-25% water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment
  • Microwave reactor or oil bath

  • Reaction vials/flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for workup and purification

Reaction Setup and Procedure

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (Ar/N2) Solvent->Inert Reaction Heat Reaction Mixture (Microwave or Oil Bath) Inert->Reaction Monitor Monitor Progress by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Silica Gel Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-bromopyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of this core, particularly through the introduction of amino groups, is a critical step in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidines.

Reaction Principle and Optimization

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[1] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaromatic substrates like 3-bromopyrazolo[1,5-a]pyrimidines, careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Key Components:

  • Palladium Precursor: A source of palladium(0) is essential for the catalytic cycle. Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ. More advanced, air-stable pre-catalysts that simplify reaction setup are also widely used.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, are often effective for challenging heteroaryl couplings.[2]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

Comparative Reaction Conditions

While specific examples for the Buchwald-Hartwig amination at the 3-position of pyrazolo[1,5-a]pyrimidines are not extensively detailed in the literature, successful conditions for amination at other positions of this scaffold and on other heteroaryl bromides provide a strong basis for protocol development. The following table summarizes relevant conditions from the literature.

SubstrateAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
5-chloro-pyrazolo[1,5-a]pyrimidine derivativeBenzimidazolePd₂(dba)₃XantphosCs₂CO₃Toluene150 (MW)34–93[4]
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineMasked aminopyrazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified54[5]
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃(±)-BINAPNaOtBuToluene8060[6]
4-bromo-1H-imidazoleAnilineP4 PrecatalysttBuBrettPhosLHMDSTHFrtHigh[7]
4-bromothiazolePiperidineP1 PrecatalystGPhosNaOTMSTHF50High[8]

Note: This table is a compilation of data from various sources for illustrative purposes and may not represent a direct comparison.

General Reaction Scheme

The Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidine with a generic primary or secondary amine is depicted below.

3-bromopyrazolo[1,5-a]pyrimidine plus1 + amine R¹R²NH catalyst Pd Catalyst Ligand, Base Solvent, Heat product 3-amino-pyrazolo[1,5-a]pyrimidine plus2 + side_product HBr catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a representative procedure for the amination of 3-bromopyrazolo[1,5-a]pyrimidine with a generic amine. Note: This is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 - 0.05 equiv)

  • XPhos (0.04 - 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 3-bromopyrazolo[1,5-a]pyrimidine, the amine, NaOtBu, XPhos, and Pd₂(dba)₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-pyrazolo[1,5-a]pyrimidine derivative.

Experimental Workflow

The following diagram illustrates the typical workflow for the Buchwald-Hartwig amination experiment.

G start Start reagents Weigh and add reactants: 3-bromopyrazolo[1,5-a]pyrimidine, amine, base, ligand, Pd source start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Quench & Work-up (Cool, Dilute, Filter) monitor->workup Complete extraction Aqueous Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry environment and avoid contact with skin.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Microwave reactions should be carried out in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel 3-amino-pyrazolo[1,5-a]pyrimidine derivatives, enabling further exploration of their potential in drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling on the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide range of activities, notably as potent kinase inhibitors in cancer therapy and other diseases. The functionalization of this core structure is crucial for the development of novel drug candidates and molecular probes.

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes). This reaction, catalyzed by palladium and copper complexes, allows for the introduction of alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core, providing a gateway to a diverse range of novel derivatives with potential applications in drug discovery and materials science.

These application notes provide detailed protocols and compiled data for the Sonogashira coupling reaction specifically tailored for the pyrazolo[1,5-a]pyrimidine scaffold.

Data Presentation: Sonogashira Coupling Reaction Conditions and Yields

The following tables summarize various reaction conditions and corresponding yields for the Sonogashira coupling on different bromo-substituted pyrazolo[1,5-a]pyrimidine cores. This data is intended to provide a comparative overview to aid in reaction optimization.

Table 1: Sonogashira Coupling of (E)-5-(4-bromophenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine with Various Alkynes

EntryAlkyneSolventBaseCatalyst SystemTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneDMFEt₃NPd(OAc)₂/PPh₃/CuI801287
24-EthynylanisoleDMFEt₃NPd(OAc)₂/PPh₃/CuI801279
34-EthynyltolueneDMFEt₃NPd(OAc)₂/PPh₃/CuI801282
41-Ethynyl-4-nitrobenzeneDMFEt₃NPd(OAc)₂/PPh₃/CuI801266
51-Ethynyl-4-fluorobenzeneDMFEt₃NPd(OAc)₂/PPh₃/CuI801275

Table 2: Sonogashira Coupling of (E)-6-bromo-5-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine with Various Alkynes

EntryAlkyneSolventBaseCatalyst SystemTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneDMFEt₃NPd(OAc)₂/PPh₃/CuI801245
24-EthynylanisoleDMFEt₃NPd(OAc)₂/PPh₃/CuI801235
34-EthynyltolueneDMFEt₃NPd(OAc)₂/PPh₃/CuI801241
41-Ethynyl-4-nitrobenzeneDMFEt₃NPd(OAc)₂/PPh₃/CuI801225
51-Ethynyl-4-fluorobenzeneDMFEt₃NPd(OAc)₂/PPh₃/CuI801215

Table 3: Sonogashira Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Various Alkynes

EntryAlkyneSolventBaseCatalyst SystemTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneDioxaneEt₃NPdCl₂(PPh₃)₂/CuI801290
24-MethoxyphenylacetyleneDioxaneEt₃NPdCl₂(PPh₃)₂/CuI801285
34-ChlorophenylacetyleneDioxaneEt₃NPdCl₂(PPh₃)₂/CuI801288

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of Bromo-Pyrazolo[1,5-a]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Ligand (e.g., PPh₃, if required, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Reagents for workup and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., PPh₃, 4 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) to dissolve the solids. Add the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Specific Procedure for C-5 Alkynylation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is adapted from the work of Bou-Salah et al. (2021).[1]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (5 equiv)

  • Anhydrous dioxane

  • PyBroP (required for in situ generation of an activated intermediate, a step prior to the Sonogashira coupling itself as described in the source)

Procedure:

  • Activation Step: To a solution of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one in anhydrous dioxane, add PyBroP and Et₃N and stir at room temperature for 2 hours.

  • Sonogashira Coupling: To the reaction mixture, add the terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and additional Et₃N (5 equiv).

  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • Work-up and Purification: Follow the general work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation product_complex R¹-Pd(II)(C≡CR²)L₂ transmetalation->product_complex cu_x Cu(I)X transmetalation->cu_x Regenerates Cu(I)X reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡CR² reductive_elimination->product cu_acetylide Cu(I)C≡CR² cu_x->cu_acetylide Deprotonation cu_acetylide->transmetalation Transfers Acetylide alkyne H-C≡CR² base Base reactants R¹-X + H-C≡CR²

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow arrow arrow start Start setup Combine Reactants: Halo-Pyrazolo[1,5-a]pyrimidine, Alkyne, Catalysts, Base, Solvent start->setup reaction Reaction under Inert Atmosphere (Heating if necessary) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

Inhibition of TRK Signaling Pathway by Pyrazolo[1,5-a]pyrimidine Derivatives

TRK_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus neurotrophin Neurotrophin (e.g., NGF, BDNF) trk_receptor TRK Receptor neurotrophin->trk_receptor Binds to pi3k PI3K trk_receptor->pi3k Activates akt AKT pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activates cellular_response Cell Survival, Growth, Proliferation downstream->cellular_response Leads to inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->trk_receptor Inhibits Autophosphorylation

Caption: Inhibition of the TRK-PI3K-AKT signaling pathway.

References

Application Notes and Protocols: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a versatile heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its potent and diverse biological activities. While primarily utilized as a key intermediate in the synthesis of more complex kinase inhibitors, the inherent structural features of this compound and its close analogs suggest potential as a direct inhibitor of various protein kinases.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been widely investigated as inhibitors of critical kinases involved in cell signaling pathways, making them promising candidates for the development of targeted therapies, particularly in oncology.[2]

This document provides an overview of the potential applications of this compound as a kinase inhibitor, including its putative targets, and detailed protocols for its evaluation.

Kinase Inhibitory Potential

The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif, mimicking the adenine ring of ATP and enabling competitive inhibition at the ATP-binding site of various kinases.[2] Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prominent targets in cancer therapy.[3]

  • Tropomyosin Receptor Kinases (Trks): Dysregulation of Trk signaling is implicated in various cancers.[4]

  • B-Raf: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth, proliferation, and survival.[1]

While direct inhibitory data for this compound is not extensively available in public literature, a closely related positional isomer, 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate , has been shown to be a selective inhibitor of CDK4 and CDK6, exhibiting superior IC50 values compared to the known CDK inhibitor roscovitine in in-vitro assays.[6] This suggests that this compound may also possess inhibitory activity against CDKs or other kinases.

Data Presentation

The following table summarizes the inhibitory activity of a close analog, highlighting the potential of this structural class.

CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylateCDK4Better than RoscovitineRoscovitine-
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylateCDK6Better than RoscovitineRoscovitine-

Data is based on a close analog and serves as an indication of potential activity.[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the kinase inhibitory activity of this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and the inhibitory effect of the test compound.

Materials:

  • This compound

  • Recombinant target kinase (e.g., CDK2/cyclin A, CDK4/cyclin D1, TrkA, B-Raf)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., TrkA, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK CDK/Cyclin Complex (e.g., CDK4/6) CDK->Proliferation Inhibitor Ethyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate (Potential Inhibitor) Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K Inhibitor->CDK

Caption: Potential kinase targets in key signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A1 Compound Synthesis/ Procurement A2 In Vitro Kinase Assay (e.g., ADP-Glo) A1->A2 B2 Cellular Proliferation Assay (e.g., MTT) A1->B2 A3 Determine IC50 Values A2->A3 B1 Cell Line Selection B1->B2 B3 Determine GI50 Values B2->B3 C1 Western Blot for Phospho-protein Levels B3->C1 C2 Cell Cycle Analysis B3->C2

References

Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assay protocols for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to their potent inhibition of various protein kinases, positioning them as promising candidates for targeted cancer therapy.[1][2] The protocols detailed below are designed to assess their antiproliferative effects, impact on cell cycle progression, induction of apoptosis, and specific kinase inhibition within a cellular context.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their primary mechanism of action in oncology is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] Key kinase targets for this compound class include Cyclin-Dependent Kinases (CDKs), Pim kinases, Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][5][6] By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate cell proliferation, survival, and apoptosis.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrazolo[1,5-a]pyrimidine compounds from various studies.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
6t CDK20.09[3]
6s CDK20.23[3]
6s TRKA0.45[3]
Ribociclib (Ref.) CDK20.07[3]
Larotrectinib (Ref.) TRKA0.07[3]
Compound 11b Pim-1< 0.01[9]
Compound 9a Pim-1< 0.01[9]
Compound 4d Pim-10.61[10]
Compound 5d Pim-10.54[10]
Compound 9a Pim-10.68[10]
CPL302253 (54) PI3Kδ0.0028[5]
Compound 8 TrkA0.0017[11]
Compound 9 TrkA0.0017[11]

Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineAssay TypeParameterValueReference
6n NCI-60 Panel (average)Growth InhibitionGI%43.9%[3]
4k NCI-60 Panel (average)Growth InhibitionGI₅₀280 nmol/L[7]
Compound 4d MCF-7CytotoxicityIC501.5-fold > Doxorubicin[10]
2-amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Four cancer cell linesCell Survival% Survival49-65%[10]
RD-I-53 A2780ATP-liteEC50~1.1 µM[12]
Dorsomorphin (Ref.) A2780ATP-liteEC501.1 µM[12]

Experimental Protocols

Antiproliferative and Cytotoxicity Assay (MTT/MTS or CellTiter-Glo®)

This protocol is used to determine the effect of the compounds on cell viability and proliferation. The MTT assay, which measures metabolic activity, is a common method.[13]

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

G cluster_workflow Antiproliferative Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add viability reagent (e.g., MTT) C->D E Measure absorbance/luminescence D->E F Calculate IC50/GI50 E->F

Antiproliferative Assay Workflow
Cell Cycle Analysis

This protocol is used to determine if the compounds cause cell cycle arrest at specific phases (G0/G1, S, or G2/M).[1][7]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cellular Kinase Inhibition Assay (Phospho-protein Analysis)

This assay measures the ability of a compound to inhibit a target kinase within the cell by assessing the phosphorylation status of its downstream substrates.[4][8][9]

Methodology:

  • Cell Treatment: Treat cells with the compounds for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting or ELISA:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate protein.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total target protein.

  • Data Analysis: Quantify the level of the phosphorylated protein relative to the total protein and compare it to the vehicle-treated control.

Signaling Pathway Diagrams

Pyrazolo[1,5-a]pyrimidine compounds often target key nodes in oncogenic signaling pathways. The diagrams below illustrate the mechanism of action for CDK and Pim-1 inhibitors.

G cluster_cdk CDK2 Inhibition Pathway Compound Pyrazolo[1,5-a]pyrimidine Compound CDK2_CyclinE CDK2/Cyclin E Compound->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb pRb CDK2_CyclinE->pRb CellCycleArrest S-Phase Arrest CDK2_CyclinE->CellCycleArrest Promotes (Inhibition leads to arrest) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

CDK2 Inhibition Pathway

G cluster_pim1 Pim-1 Inhibition Pathway Compound Pyrazolo[1,5-a]pyrimidine Compound Pim1 Pim-1 Kinase Compound->Pim1 Inhibits BAD BAD Pim1->BAD Phosphorylates pBAD pBAD Pim1->pBAD Apoptosis Apoptosis Pim1->Apoptosis Inhibits (Inhibition promotes apoptosis) Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Pim-1 Inhibition Pathway

References

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring at the 3-Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of this scaffold is crucial for modulating the pharmacological properties of the resulting molecules. The 3-position of the pyrazolo[1,5-a]pyrimidine ring is a key site for introducing chemical diversity, as modifications at this position can significantly influence the biological activity of the compounds. This document provides detailed application notes and experimental protocols for the functionalization of the pyrazolo[1,5-a]pyrimidine ring at the 3-position, with a focus on halogenation and cross-coupling reactions. These methods are instrumental in the synthesis of novel derivatives for drug discovery and development.[3]

Significance in Drug Development

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] Notably, several approved drugs and clinical candidates feature this scaffold. The ability to introduce a variety of substituents at the 3-position allows for the fine-tuning of a compound's binding affinity to biological targets, its pharmacokinetic profile, and its overall efficacy. For instance, 3-aryl substituted pyrazolo[1,5-a]pyrimidines have been investigated as potent kinase inhibitors, a critical class of anti-cancer drugs.[2] The development of efficient and regioselective synthetic methods for C3-functionalization is therefore of high importance for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Key Functionalization Strategies at the 3-Position

Two of the most powerful strategies for the functionalization of the pyrazolo[1,5-a]pyrimidine core at the 3-position are initial halogenation followed by subsequent cross-coupling reactions. This two-step approach provides access to a vast array of derivatives with diverse functionalities.

Halogenation at the 3-Position

Direct and regioselective halogenation of the pyrazolo[1,5-a]pyrimidine ring at the C3-position is a critical first step for subsequent modifications. Halogenated pyrazolo[1,5-a]pyrimidines are versatile intermediates for transition metal-catalyzed cross-coupling reactions.[4]

An environmentally friendly and efficient method for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines utilizes a hypervalent iodine(III) reagent in aqueous media at ambient temperature.[1][4] This protocol offers a practical and green alternative to harsher halogenating agents.[1][4]

Experimental Protocol: General Procedure for C3-Halogenation

  • To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in water (5 mL), add the corresponding potassium halide (KX, 1.2 mmol).

  • Add phenyliodine(III) diacetate (PIDA) (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the specified time (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.

Table 1: Substrate Scope for C3-Halogenation using PIDA

EntrySubstrateHalogen SourceProductTime (h)Yield (%)
12-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidineKI3-iodo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine195
22,7-diphenyl-pyrazolo[1,5-a]pyrimidineKI3-iodo-2,7-diphenyl-pyrazolo[1,5-a]pyrimidine1.592
32-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidineKBr3-bromo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine288
42,7-diphenyl-pyrazolo[1,5-a]pyrimidineKBr3-bromo-2,7-diphenyl-pyrazolo[1,5-a]pyrimidine2.585
52-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidineKCl3-chloro-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine475

Data compiled from studies on regioselective halogenation.[1][4]

Halogenation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Pyrazolo Pyrazolo[1,5-a]pyrimidine Reaction_Vessel Reaction in Water (Room Temperature) Start_Pyrazolo->Reaction_Vessel Start_KX Potassium Halide (KX) Start_KX->Reaction_Vessel Start_PIDA PIDA Start_PIDA->Reaction_Vessel Workup Extraction with EtOAc Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product 3-Halo-pyrazolo[1,5-a]pyrimidine Purification->Final_Product

Figure 1: Experimental workflow for the C3-halogenation of pyrazolo[1,5-a]pyrimidines.

A highly efficient one-pot method involves the tandem cyclization of amino pyrazoles with enaminones or chalcones, followed by in-situ oxidative halogenation to directly yield 3-halo-pyrazolo[1,5-a]pyrimidines.[5] This approach is promoted by K₂S₂O₈ and utilizes sodium halides as the halogen source in water.[5]

Experimental Protocol: One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines

  • In a round-bottom flask, combine the amino pyrazole (1.0 mmol), enaminone or chalcone (1.0 mmol), and sodium halide (NaX, 1.2 mmol) in water (5 mL).

  • Add potassium persulfate (K₂S₂O₈, 2.0 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C for the specified time (see Table 2).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution (for iodination) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-halo-pyrazolo[1,5-a]pyrimidine.

Table 2: Examples of One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines

EntryAmino Pyrazole1,3-DicarbonylHalide SourceProductTime (h)Yield (%)
13-amino-5-methylpyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneNaI3-iodo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine194
23-amino-5-phenylpyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneNaI3-iodo-2,7-diphenyl-pyrazolo[1,5-a]pyrimidine1.590
33-amino-5-methylpyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneNaBr3-bromo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine385
43-amino-5-phenylpyrazole1,3-diphenylprop-2-en-1-one (chalcone)NaI3-iodo-2,5,7-triphenyl-pyrazolo[1,5-a]pyrimidine288

Data is illustrative of the one-pot tandem cyclization/halogenation methodology.[5]

One_Pot_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_AminoPy Amino Pyrazole Reaction_Vessel Reaction in Water (80 °C) Start_AminoPy->Reaction_Vessel Start_Enaminone Enaminone/Chalcone Start_Enaminone->Reaction_Vessel Start_NaX Sodium Halide (NaX) Start_NaX->Reaction_Vessel Start_K2S2O8 K₂S₂O₈ Start_K2S2O8->Reaction_Vessel Workup Extraction & Washing Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product 3-Halo-pyrazolo[1,5-a]pyrimidine Purification->Final_Product Suzuki_Workflow cluster_start Starting Materials cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Bromo 3-Bromo-pyrazolo[1,5-a]pyrimidine Reaction_Vessel EtOH/H₂O (135 °C, 40 min) Start_Bromo->Reaction_Vessel Start_Boronic Arylboronic Acid Start_Boronic->Reaction_Vessel Start_Catalyst Pd Catalyst & Ligand Start_Catalyst->Reaction_Vessel Start_Base Base (K₂CO₃) Start_Base->Reaction_Vessel Workup Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product 3-Aryl-pyrazolo[1,5-a]pyrimidine Purification->Final_Product Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Iodo 3-Iodo-pyrazolo[1,5-a]pyrimidine Reaction_Vessel Dioxane/Et₃N (80 °C, 12 h) Start_Iodo->Reaction_Vessel Start_Alkyne Terminal Alkyne Start_Alkyne->Reaction_Vessel Start_Catalyst Pd/Cu Catalysts Start_Catalyst->Reaction_Vessel Start_Base Base (Et₃N) Start_Base->Reaction_Vessel Workup Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product 3-Alkynyl-pyrazolo[1,5-a]pyrimidine Purification->Final_Product

References

Application Note and Protocol: Nucleophilic Aromatic Substitution on Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, and functionalization at the 3-position is crucial for the development of novel therapeutic agents, including kinase inhibitors.[1] The electron-withdrawing nature of the fused pyrimidine ring and the C6-ester group activates the C3-position for substitution, making the 3-bromo derivative a versatile intermediate for introducing a variety of functional groups via SNAr. This protocol outlines methodologies for substitution with common nitrogen and oxygen nucleophiles, providing a foundational procedure for library synthesis and structure-activity relationship (SAR) studies.

Introduction to the Reaction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient (hetero)aromatic rings.[2] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, bromide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product.

For the substrate, this compound, the reaction is facilitated by the presence of the electron-deficient pyrimidine ring and the ester substituent, which help to stabilize the negative charge of the Meisenheimer intermediate. The bromine atom at the 3-position serves as a good leaving group for this transformation.[4] This protocol provides general conditions for the reaction with amine and alkoxide nucleophiles.

Experimental Protocols

Protocol 2.1: General Procedure for SNAr with Amine Nucleophiles (Amination)

This protocol describes the substitution of the 3-bromo group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 eq)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Acetonitrile)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (approx. 0.1 M concentration).

  • Add the solid base (e.g., K₂CO₃, 2.0 eq) to the suspension.

  • Add the amine nucleophile (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture with vigorous stirring to a temperature between 80°C and 120°C. The optimal temperature may vary depending on the nucleophilicity of the amine.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir. A precipitate may form.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-substituted product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: General Procedure for SNAr with Alcohol Nucleophiles (Alkoxylation)

This protocol outlines the substitution of the 3-bromo group with an alkoxide, generated in situ from the corresponding alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol nucleophile (e.g., methanol, ethanol, phenol) (can be used as solvent or in 3.0-5.0 eq)

  • Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), or Potassium tert-butoxide (KOtBu)) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (3.0 eq) and the anhydrous solvent (e.g., THF).

  • Carefully add the strong base (e.g., NaH, 1.5 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to a temperature between 60°C and 100°C.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to 0°C and carefully quench the excess base by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-alkoxy-substituted product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Reaction Conditions

The following table summarizes proposed reaction conditions for the SNAr on this compound with various nucleophiles. These conditions are based on general protocols for similar heterocyclic systems and serve as a starting point for optimization.[4][5][6]

EntryNucleophileBaseSolventTemperature (°C)Time (h)Expected Product
1MorpholineK₂CO₃DMF10012Ethyl 3-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
2PiperidineCs₂CO₃DMSO1108Ethyl 3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
3AnilineK₃PO₄Dioxane12024Ethyl 3-(phenylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylate
4Sodium Methoxide-Methanol65 (reflux)6Ethyl 3-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylate
5PhenolNaHTHF7010Ethyl 3-phenoxypyrazolo[1,5-a]pyrimidine-6-carboxylate
6EthanethiolTEAAcetonitrile8016Ethyl 3-(ethylthio)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the execution of the SNAr protocol.

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis start Weigh Substrate & Reagents dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere (N₂/Ar) dissolve->inert add_base Add Base inert->add_base add_nuc Add Nucleophile add_base->add_nuc heat Heat to Target Temperature (60-120°C) add_nuc->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench & Aqueous Wash cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, HRMS) purify->analyze end end analyze->end Final Product

Caption: General workflow for the SNAr reaction on this compound.

References

Troubleshooting & Optimization

Optimizing Suzuki coupling conditions for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Suzuki Coupling Conditions for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling of this substrate are the choice of catalyst, ligand, base, and solvent system. Due to the presence of multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core, which can coordinate to the palladium catalyst and inhibit its activity, careful selection of these components is paramount to achieve high yields and minimize side reactions.[1][2][3]

Q2: I am observing significant debromination of my starting material. What is the likely cause and how can I prevent it?

A2: Debromination is a common side reaction in Suzuki couplings of heteroaryl halides.[4][5] It is often promoted by factors such as high reaction temperatures, certain solvent/base combinations, and inefficient catalytic systems. To minimize debromination, consider using a highly active catalyst/ligand system like a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][4][6] Additionally, optimizing the reaction temperature and time is crucial; microwave irradiation can sometimes offer better control and shorter reaction times, potentially reducing the extent of debromination.[5][7]

Q3: My reaction is showing low to no conversion. What are the initial troubleshooting steps?

A3: For low or no product yield, a systematic check of your reagents and reaction setup is recommended:

  • Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) source, it requires in situ reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst or a precatalyst.

  • Inert Atmosphere: The presence of oxygen can deactivate the catalyst.[1][8] Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction.[1]

  • Reagent Quality: Verify the purity and stability of your boronic acid/ester and base. Boronic acids can be prone to protodeboronation.[9]

  • Solvent and Base: Use anhydrous and degassed solvents. The choice of base is also critical; weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective than stronger bases like Na₂CO₃ for sensitive substrates.[9]

Q4: Are there specific catalyst systems that are recommended for pyrazolo[1,5-a]pyrimidine scaffolds?

A4: Yes, for nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[2][10] For instance, the use of XPhosPdG2 in combination with additional XPhos ligand has been reported to be effective in minimizing debromination and achieving good yields for a similar 3-bromopyrazolo[1,5-a]pyrimidin-5-one substrate.[4][6] Other effective ligands for challenging Suzuki couplings include SPhos and RuPhos.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Inactive catalyst- Use a fresh batch of palladium catalyst. - Employ a precatalyst (e.g., XPhosPdG2) to ensure efficient generation of the active Pd(0) species.[4][5] - Ensure thorough degassing to prevent catalyst oxidation.[1]
Catalyst poisoning by nitrogen heterocycle- Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center.[1][10] - Add the this compound slowly to the reaction mixture.[1]
Poor substrate solubility- Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).[1] - Increase the reaction temperature, potentially using microwave heating for better control.[7]
Significant Debromination Sub-optimal catalyst system- Switch to a more active and robust catalyst system, such as XPhosPdG2/XPhos.[4][6]
High reaction temperature or long reaction time- Optimize the temperature and monitor the reaction closely to avoid prolonged heating after completion. - Consider microwave-assisted heating for shorter reaction times.[5][7]
Inappropriate base or solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] - A polar protic solvent mixture like ethanol/water has been shown to improve yields in some cases.[4]
Formation of Homocoupled Boronic Acid Product Presence of oxygen- Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.[1][8]
Inefficient transmetalation- Ensure the base is sufficiently strong and soluble to facilitate the formation of the boronate species. - The choice of base can significantly influence the rate of transmetalation versus homocoupling.
Incomplete Reaction Insufficient catalyst loading- Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).
Steric hindrance- If the boronic acid is sterically hindered, a more active catalyst system and higher temperatures may be required.

Experimental Protocols

Optimized Microwave-Assisted Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a reported procedure for a structurally similar substrate and is a good starting point for optimization.[5]

  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhosPdG2, 2.5-5 mol%) and the ligand (e.g., XPhos, 5-10 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., EtOH/H₂O 4:1). Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the optimized temperature (e.g., 110-150 °C) for a specified time (e.g., 20-40 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst & Ligand solvent->catalyst degas Degas Mixture (Ar/N2) catalyst->degas heat Heat Reaction (Conventional or MW) degas->heat quench Quench & Extract heat->quench purify Purify Product (Chromatography) quench->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) check_reagents->optimize_catalyst optimize_base_solvent Screen Base & Solvent check_conditions->optimize_base_solvent side_reaction Identify Side Products (e.g., Debromination) optimize_catalyst->side_reaction optimize_base_solvent->side_reaction address_dehalogenation Modify Conditions to Minimize Debromination side_reaction->address_dehalogenation Debromination Observed success Improved Yield side_reaction->success Other issues resolved address_dehalogenation->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process that can be performed as a one-pot reaction or with the isolation of intermediates. The general approach includes the formation of an aminopyrazole intermediate followed by cyclization and bromination. A known method involves the reaction of ethyl cyanoacetate and hydrazine hydrate to form 5-amino-1H-pyrazole-4-carboxylate, which is then reacted with a suitable C3 synthon and a brominating agent. Microwave-assisted synthesis has been reported to improve reaction times and yields.[1]

Q2: What are the most likely byproducts in this synthesis?

A2: Common byproducts can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual aminopyrazole intermediates or cyclization reagents.

  • Isomeric Products: Depending on the reaction conditions, regioisomers of the pyrazolo[1,5-a]pyrimidine core could potentially form, although the formation of the linear pyrazolo[1,5-a]pyrimidine is generally favored.

  • Over-bromination: The pyrazolo[1,5-a]pyrimidine ring system has multiple sites susceptible to electrophilic attack. A common byproduct is the di-brominated species, particularly Ethyl 3,X-dibromopyrazolo[1,5-a]pyrimidine-6-carboxylate.

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid if the reaction conditions are too harsh (e.g., strong acid or base at elevated temperatures).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase should be chosen to achieve good separation between the starting materials, intermediates, the desired product, and potential byproducts. Staining with iodine or visualization under a UV lamp can be used to identify the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Gradually increase the reaction temperature and monitor the effect on product formation using TLC. For microwave-assisted synthesis, optimize the temperature and irradiation time.
Incorrect Stoichiometry of Reagents Ensure accurate measurement of all starting materials. A slight excess of one reagent may be beneficial, but large deviations can lead to byproduct formation.
Inefficient Bromination The choice and amount of brominating agent are critical. Consider using N-bromosuccinimide (NBS) for a milder and more selective bromination. Ensure the reaction conditions are suitable for the chosen brominating agent.
Decomposition of Product Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction closely and quench it once the starting materials are consumed.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Observed Impurity Potential Cause Troubleshooting and Purification
Spot corresponding to starting aminopyrazole Incomplete cyclization reaction.Increase reaction time or temperature. Consider changing the solvent or catalyst. The unreacted starting material can usually be removed by column chromatography.
A less polar spot than the product Possible di-brominated byproduct.Reduce the amount of brominating agent or add it portion-wise to the reaction mixture. Di-brominated compounds can often be separated from the mono-brominated product by column chromatography.
A more polar spot than the product Potential hydrolysis of the ethyl ester to the carboxylic acid.Avoid harsh acidic or basic conditions, especially at high temperatures. If hydrolysis occurs, the carboxylic acid can be removed by an aqueous basic wash during workup, or the mixture can be re-esterified.

Experimental Protocols

A representative experimental protocol for the synthesis of a related pyrazolo[1,5-a]pyrimidine is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. For the synthesis of this compound, a plausible method involves the initial formation of Ethyl 5-aminopyrazole-4-carboxylate followed by cyclization and bromination.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Intermediate)

  • To a solution of ethyl cyanoacetate, add hydrazine hydrate dropwise under controlled temperature conditions.

  • The reaction can be catalyzed by a base or performed under microwave irradiation to reduce reaction time.[1]

  • Monitor the reaction by TLC until the disappearance of the starting materials.

  • Upon completion, the product can be isolated by precipitation or extraction.

Step 2: Synthesis and Bromination of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • The aminopyrazole intermediate is reacted with a suitable three-carbon electrophile (e.g., a malondialdehyde equivalent) in a suitable solvent such as ethanol or acetic acid, often with heating.

  • Once the cyclization is complete (as monitored by TLC), the brominating agent (e.g., N-bromosuccinimide) is added.

  • The reaction is stirred at an appropriate temperature until the desired mono-brominated product is formed.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Aminopyrazole Intermediate Aminopyrazole Intermediate Ethyl Cyanoacetate->Aminopyrazole Intermediate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Aminopyrazole Intermediate Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Aminopyrazole Intermediate->Pyrazolo[1,5-a]pyrimidine Core Cyclization Reagent (C3 Synthon) Cyclization Reagent (C3 Synthon) Cyclization Reagent (C3 Synthon)->Pyrazolo[1,5-a]pyrimidine Core Final Product Ethyl 3-bromopyrazolo[1,5-a] pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine Core->Final Product Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_tlc Analyze TLC start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm Spot at SM Rf dibromo Di-brominated Byproduct check_tlc->dibromo Less Polar Spot hydrolysis Hydrolysis Byproduct check_tlc->hydrolysis More Polar Spot optimize_conditions Optimize Reaction (Time, Temp) unreacted_sm->optimize_conditions adjust_bromine Adjust Brominating Agent Stoichiometry dibromo->adjust_bromine control_ph_temp Control pH and Temperature hydrolysis->control_ph_temp purify Purify via Chromatography/ Recrystallization optimize_conditions->purify adjust_bromine->purify control_ph_temp->purify

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Crude Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 3-amino-4-bromopyrazole and diethyl 2-formyl-3-oxobutanedioate, and potential side-products like regioisomers depending on the specific synthetic route. Residual solvents from the reaction and workup are also common.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: What is a good starting solvent for recrystallization?

A3: Based on protocols for similar pyrazolopyrimidine structures, ethanol is a good starting point for recrystallization. Other common solvents for heterocyclic compounds that can be explored include ethyl acetate, isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.

Q4: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A4: If your compound is not dissolving, you can try adding more solvent in small portions. If solubility is still an issue, you may need to switch to a more polar solvent or use a co-solvent system. Ensure the solvent is at its boiling point to maximize solubility.

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid. To remedy this, try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a small seed crystal of the pure compound can also promote proper crystallization. Using a more dilute solution can also help.

Q6: What is a recommended solvent system for flash column chromatography of this compound?

A6: A good starting point for flash column chromatography on silica gel would be a solvent system of ethyl acetate in hexanes or heptane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q7: The purity of my compound does not improve significantly after purification. What could be the issue?

A7: If purity does not improve, it could be due to several factors. The chosen purification method may not be suitable for the specific impurities present. For instance, if an impurity has very similar polarity to your product, it will be difficult to separate by column chromatography. In such cases, recrystallization might be more effective, or a different chromatography solvent system may be needed. It is also possible that the compound is degrading during the purification process.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery of Pure Compound The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at room temperature or use a co-solvent system to decrease solubility.
The solution was not cooled for a sufficient amount of time.Ensure the solution is cooled to 0-4 °C and allowed to stand for an adequate period to maximize crystal formation.
Compound Crashes Out of Solution as a Powder The solution was cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.The crude material may need to be passed through a short plug of silica gel or treated with activated carbon before recrystallization to remove highly colored impurities.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Product and Impurities The solvent system (eluent) is not optimal.Systematically test different solvent systems using TLC to find one that gives a good separation (Rf of the product around 0.3-0.4 and good separation from impurities).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is often more reliable.
Product is Tailing on the Column The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude material.
No Compound Eluting from the Column The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider using a different stationary phase like alumina or Florisil.
The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent.

Quantitative Data Summary

The following table provides representative data for the purification of crude this compound using different techniques. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Initial Purity (%) Final Purity (%) Recovery Yield (%) Notes
Recrystallization (Ethanol) 85>9875-85Effective for removing less soluble or more soluble impurities.
Flash Column Chromatography (Ethyl Acetate/Hexanes) 85>9980-90Good for separating impurities with different polarities.
Solvent Wash (Ethanol) 8590-95>90A quick method to remove highly soluble impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling point) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of ethyl acetate and hexanes (or a similar solvent system). An ideal system will show the product with an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a glass column with silica gel, typically using a wet packing method with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Analysis (TLC, NMR, etc.) Crude_Product->Initial_Analysis Choose_Method Choose Purification Method Initial_Analysis->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Solid with few impurities Column_Chromatography Flash Column Chromatography Choose_Method->Column_Chromatography Multiple impurities or oily product Solvent_Wash Solvent Wash Choose_Method->Solvent_Wash Quick removal of soluble impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Solvent_Wash->Pure_Product Final_Analysis Final Purity and Yield Analysis Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Purification Troubleshooting Logic Start Purification Attempted Check_Purity Check Purity of Product Start->Check_Purity Purity_OK Purity Acceptable Check_Purity->Purity_OK Yes Purity_Not_OK Purity Not Acceptable Check_Purity->Purity_Not_OK No Check_Recovery Check Recovery Yield Purity_OK->Check_Recovery Optimize_Method Optimize Current Method (e.g., change solvent, temperature) Purity_Not_OK->Optimize_Method Recovery_OK Yield Acceptable Check_Recovery->Recovery_OK Yes Recovery_Low Yield Too Low Check_Recovery->Recovery_Low No End End Recovery_OK->End Recovery_Low->Optimize_Method Optimize_Method->Start Re-attempt Change_Method Change Purification Method (e.g., Recrystallization to Chromatography) Optimize_Method->Change_Method If optimization fails Change_Method->Start

Caption: Logical workflow for troubleshooting purification issues.

Preventing dehalogenation side reactions in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on preventing dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in pyrazolo[1,5-a]pyrimidine synthesis?

A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where a halogen substituent on the pyrazolo[1,5-a]pyrimidine core is replaced by a hydrogen atom. This is problematic as it consumes the starting material, reduces the yield of the desired halogenated or cross-coupled product, and introduces a significant purification challenge. Halogenated pyrazolo[1,5-a]pyrimidines are crucial intermediates for introducing further molecular diversity through cross-coupling reactions.

Q2: Which halogen is most susceptible to dehalogenation on a pyrazolo[1,5-a]pyrimidine ring?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond strength. Consequently, iodo-pyrazolo[1,5-a]pyrimidines are the most reactive and often the most prone to dehalogenation, while chloro-derivatives are more stable but less reactive. In some cases, bromo and chloro derivatives have been found to be superior to their iodo counterparts in Suzuki-Miyaura reactions due to a lower tendency for dehalogenation.[1]

Q3: What are the primary factors that influence dehalogenation?

A3: The main factors influencing dehalogenation are the choice of catalyst and ligand, the type of base used, the solvent, and the reaction temperature. Highly active catalysts, strong bases, and protic or certain polar aprotic solvents can promote the formation of palladium-hydride species, which are often responsible for the dehalogenation side reaction.

Q4: Can the position of the halogen on the pyrazolo[1,5-a]pyrimidine ring affect its susceptibility to dehalogenation?

A4: Yes, the electronic environment of the carbon-halogen bond can influence its reactivity. Halogens at more electron-deficient positions of the pyrazolo[1,5-a]pyrimidine ring may be more susceptible to nucleophilic attack or oxidative addition, which can be a prelude to both the desired cross-coupling and the undesired dehalogenation.

Troubleshooting Guide: Minimizing Dehalogenation in Pyrazolo[1,5-a]pyrimidine Functionalization

This guide provides a systematic approach to troubleshooting and minimizing dehalogenation during the functionalization of halogenated pyrazolo[1,5-a]pyrimidines, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Issue 1: Significant Dehalogenation Observed During Suzuki-Miyaura Coupling

Initial Observation: Formation of a significant amount of the dehalogenated pyrazolo[1,5-a]pyrimidine byproduct is detected by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

Troubleshooting Workflow:

start Dehalogenation Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Modify Base catalyst->base If dehalogenation persists solvent Step 3: Change Solvent base->solvent If dehalogenation persists temp Step 4: Lower Temperature solvent->temp If dehalogenation persists end Dehalogenation Minimized temp->end Successful Optimization

Troubleshooting workflow for dehalogenation.

Step 1: Evaluate and Optimize the Catalyst System

The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield of Coupled Product (%)ObservationReference
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane120 (Microwave)HighAvoids debromination[2]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O100Moderate to LowPotential for dehalogenationGeneral
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O90VariableProne to dehalogenationGeneral
  • Recommendation: For challenging substrates like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a pre-catalyst system such as XPhosPdG2 in combination with an additional ligand like XPhos has been shown to be effective in preventing debromination.[2] For other substituted pyrazolo[1,5-a]pyrimidines, screening bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) is highly recommended.

Step 2: Modify the Base

Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation. Weaker inorganic bases are generally a safer choice.

Table 2: Influence of Base on Dehalogenation

SubstrateBaseGeneral Outcome on Dehalogenation
Halo-pyrazolo[1,5-a]pyrimidineK₃PO₄, Cs₂CO₃, K₂CO₃Lower propensity for dehalogenation
Halo-pyrazolo[1,5-a]pyrimidineNaOtBu, KOtBu, NaOHHigher propensity for dehalogenation
  • Recommendation: Start with milder inorganic bases such as K₃PO₄ or Cs₂CO₃. If stronger bases are required for the desired reaction, their use should be carefully optimized.

Step 3: Change the Solvent

Certain solvents can act as hydride donors, leading to dehalogenation.

Table 3: Solvent Effects on Dehalogenation

SolventPotential for Dehalogenation
Toluene, DioxaneGenerally lower
DMF, DMAcCan be problematic
Alcohols (e.g., EtOH, MeOH)Can act as hydride source
  • Recommendation: Aprotic, non-polar solvents like toluene or dioxane are often preferred. If a polar aprotic solvent is necessary for solubility, be aware of the potential for dehalogenation, especially with DMF and DMAc. The use of alcoholic co-solvents should be minimized.

Step 4: Lower the Reaction Temperature

Higher temperatures can increase the rate of dehalogenation.

  • Recommendation: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can often suppress the dehalogenation side reaction. Consider running the reaction at the lowest temperature that allows for efficient conversion to the desired product.

Issue 2: Dehalogenation during Sonogashira Coupling

Initial Observation: Low yield of the desired alkynylated pyrazolo[1,5-a]pyrimidine and the presence of the dehalogenated byproduct.

Troubleshooting Workflow:

start Dehalogenation in Sonogashira catalyst Step 1: Optimize Catalyst and Ligand start->catalyst base_amine Step 2: Screen Amine Base catalyst->base_amine If dehalogenation persists additives Step 3: Consider Additives base_amine->additives If dehalogenation persists end Dehalogenation Minimized additives->end Successful Optimization

Troubleshooting Sonogashira dehalogenation.
  • Recommendation: For the Sonogashira coupling of iodo-pyrazolo[1,5-a]pyrimidines, a combination of a palladium source like Pd(OAc)₂ with a suitable base such as DABCO in an aprotic solvent like acetonitrile has been shown to be effective.[3] The use of copper(I) co-catalysts should also be optimized, as they can influence the reaction outcome.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine with Phenylboronic Acid

This protocol has been shown to provide a good yield of the coupled product, suggesting minimal dehalogenation.[4]

Reagents:

  • 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine, phenylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with Phenylacetylene

This protocol has been demonstrated to give a good yield of the alkynylated product.[3]

Reagents:

  • 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Phenylacetylene (1.0 eq)

  • Pd(OAc)₂ (0.02 eq)

  • DABCO (3.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • In an oven-dried sealed tube, combine 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, phenylacetylene, Pd(OAc)₂, and DABCO.

  • Add acetonitrile as the solvent.

  • Heat the mixture at 80 °C with stirring for 12 hours.

  • After completion (monitored by TLC), cool the reaction mixture.

  • Extract the product with dichloromethane and dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the crude product.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the competition between the desired cross-coupling reaction and the undesired dehalogenation side reaction in the context of palladium catalysis.

cluster_0 Reaction Conditions cluster_1 Catalytic Cycle Intermediates cluster_2 Reaction Outcomes Catalyst/Ligand Catalyst/Ligand Pd(0)L_n Pd(0)L_n Catalyst/Ligand->Pd(0)L_n Influences stability and reactivity Base Base Pd-H Species Pd-H Species Base->Pd-H Species Can be a hydride source Solvent Solvent Solvent->Pd-H Species Can be a hydride source Temperature Temperature Dehalogenated Byproduct Dehalogenated Byproduct Temperature->Dehalogenated Byproduct Higher temp can increase rate Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-X->Pd-H Species Side Reactions Cross-Coupling Product Cross-Coupling Product Ar-Pd(II)-X->Cross-Coupling Product Transmetalation & Reductive Elimination Pd-H Species->Dehalogenated Byproduct Reductive Elimination of Ar-H

Factors influencing dehalogenation vs. cross-coupling.

References

Technical Support Center: Improving the Yield of Buchwald-Hartwig Amination with Bromopyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of bromopyrazolopyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a bromopyrazolopyrimidine resulting in low or no yield?

A1: Low yields in the amination of bromopyrazolopyrimidines can stem from several factors, often related to the inherent properties of the heterocyclic substrate. Key areas to investigate include:

  • Catalyst Deactivation (Poisoning): The nitrogen atoms within the pyrazolopyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. This is a common challenge with electron-rich N-heterocycles. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can also ensure a more reliable generation of the active catalytic species.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. For instance, a base that is too weak may not facilitate the catalytic cycle effectively, while a solvent that does not adequately solubilize all components can hinder the reaction rate.

  • Poor Quality of Reagents: Ensure that the bromopyrazolopyrimidine, amine, and all reagents are of high purity and free from water and other impurities that can poison the catalyst.

Q2: What are the most common side reactions observed in the Buchwald-Hartwig amination of bromopyrazolopyrimidines and how can I minimize them?

A2: A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[1] To minimize this:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of hydrodehalogenation.[1]

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote this side reaction.[1]

  • Screen Different Ligands: Some phosphine ligands are more prone to promoting hydrodehalogenation than others.[1]

Another potential side reaction is the homocoupling of the starting materials. Careful control of the reaction conditions, particularly the catalyst and ligand choice, can help to suppress this pathway.

Q3: How do I choose the right catalyst and ligand for my bromopyrazolopyrimidine substrate?

A3: The selection of the palladium source and, more importantly, the phosphine ligand is critical for a successful reaction. For electron-rich and potentially coordinating substrates like bromopyrazolopyrimidines, bulky and electron-donating ligands are generally preferred. These ligands help to stabilize the palladium catalyst, promote the desired catalytic cycle, and prevent catalyst inhibition by the substrate.

Commonly successful ligands for amination of heteroaryl bromides include biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos . In a specific example of the amination of a pyrazolo[1,5-a]pyrimidine derivative, Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) was used successfully.

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in the catalytic cycle by deprotonating the amine. The choice of base depends on the sensitivity of the functional groups on your substrates.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.

  • Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[1] These may require higher reaction temperatures or longer reaction times to achieve full conversion.[1] For the amination of a pyrazolo[1,5-a]pyrimidine, cesium carbonate was used effectively.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst- Ensure all reagents and solvents are anhydrous and degassed.- Perform the reaction under a strict inert atmosphere (argon or nitrogen).- Use a high-quality palladium precursor and ligand.- Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[1]
Suboptimal Ligand- Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, BrettPhos, or Xantphos.
Incorrect Base- If using a substrate with sensitive functional groups, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[1]- For less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary, provided the substrate is stable.
Insufficient Temperature- Cautiously increase the reaction temperature in 10 °C increments. Typical temperatures range from 80-110 °C.
Significant Side Product Formation (e.g., Hydrodehalogenation) Reaction Temperature is Too High- Lower the reaction temperature and increase the reaction time.[1]
Inappropriate Base- Screen weaker or less sterically hindered bases.[1]
Presence of Water- Ensure all reagents and solvents are strictly anhydrous.
Reagent Insolubility Poor Solvent Choice- Screen alternative anhydrous, degassed solvents such as toluene, 1,4-dioxane, or o-xylene.

Quantitative Data

The following table summarizes representative conditions for the Buchwald-Hartwig amination of a bromopyrazolopyrimidine derivative.

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-bromo-3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine2-(difluoromethyl)benzimidazolePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)o-xylene15064-93

Data adapted from a study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of a Bromopyrazolopyrimidine

This protocol is based on the successful amination of a substituted bromopyrazolopyrimidine. Optimization may be required for different substrates.

Materials:

  • Bromopyrazolopyrimidine derivative

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene or o-xylene

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyrazolopyrimidine (1.0 equiv), the amine (1.2-1.5 equiv), Pd₂(dba)₃ (e.g., 2.5 mol%), Xantphos (e.g., 5 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed toluene or o-xylene to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyrazolopyrimidine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield of Aminopyrazolopyrimidine check_catalyst Is the catalyst active and handled under inert atmosphere? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes use_precatalyst Use fresh catalyst/ligand or a pre-catalyst. check_catalyst->use_precatalyst No check_reagents Are all reagents pure and anhydrous? check_conditions->check_reagents Yes optimize_conditions Screen different bases, solvents, and temperatures. check_conditions->optimize_conditions No purify_reagents Purify starting materials and use anhydrous solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes use_precatalyst->check_catalyst optimize_conditions->check_conditions purify_reagents->check_reagents

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

References

Troubleshooting low reactivity in Sonogashira coupling of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving pyrazolo[1,5-a]pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you optimize your reaction yields and achieve consistent results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with a chloro- or bromo-pyrazolo[1,5-a]pyrimidine is resulting in low to no yield. What are the most common reasons for this?

A1: Low yields with chloro- and bromo-pyrazolo[1,5-a]pyrimidines are a common challenge primarily due to the lower reactivity of the C-Cl and C-Br bonds compared to the C-I bond.[1] The key factors contributing to low reactivity include:

  • Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective enough to activate the less reactive C-Cl or C-Br bonds on the electron-deficient pyrazolo[1,5-a]pyrimidine core.[2][3]

  • Catalyst Inhibition: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition and reduced turnover.[2]

  • Inappropriate Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate. Aryl bromides often require heating, while aryl chlorides may necessitate even higher temperatures and more specialized catalytic systems.[1][4]

  • Poor Quality of Reagents: The purity of the catalyst, co-catalyst, ligands, base, and solvent is critical. Impurities can poison the catalyst.[1]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][5] To minimize this undesired dimerization of the alkyne, consider the following strategies:

  • Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][3]

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[1][5] These methods may require specific ligands or additives to facilitate the reaction.

  • Use a Protecting Group on the Alkyne: If applicable, a bulky protecting group on the alkyne, such as a trialkylsilyl group, can sterically hinder homocoupling. The protecting group can be removed in a subsequent step.

Q3: A black precipitate has formed in my reaction mixture. What is it, and what should I do?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst from its active Pd(0) or Pd(II) state to elemental palladium.[1] This decomposition renders the catalyst inactive. The following can cause this and should be addressed in subsequent attempts:

  • Impurities: Ensure all reagents and solvents are of high purity.

  • Inappropriate Solvent or Temperature: Certain solvent and temperature combinations can promote catalyst decomposition.

  • Unstable Ligands: The chosen phosphine ligand might not be robust enough under the reaction conditions. Consider switching to more sterically demanding or electron-rich ligands that can better stabilize the palladium center.

Troubleshooting Guide for Low Reactivity

Low or no conversion of your starting halo-pyrazolo[1,5-a]pyrimidine is the most frequent issue. This section provides a systematic approach to troubleshooting and optimizing your reaction.

Problem: Low to No Product Formation

Possible Cause 1: Ineffective Catalyst System

  • Solution: For less reactive bromides and especially chlorides, a more active catalyst system is often necessary.

    • Catalyst and Ligand Choice: Switch from standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to catalyst systems with more electron-rich and bulky ligands. N-heterocyclic carbene (NHC) ligands have shown promise in challenging coupling reactions.[6][7][8] Consider ligands such as XPhos, SPhos, or dppf.[4]

    • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, although optimizing other parameters is generally preferred first.[9]

Possible Cause 2: Suboptimal Reaction Conditions

  • Solution: The choice of solvent, base, and temperature plays a critical role and should be systematically screened.

    • Solvent: While DMF and THF are common, their coordinating ability can sometimes be detrimental.[4] Consider less coordinating solvents like toluene or 1,4-dioxane. In some cases, using the amine base itself as the solvent can be effective.[10]

    • Base: The base is crucial for the deprotonation of the terminal alkyne. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. For challenging substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, although they may require higher temperatures.[2][11]

    • Temperature: While Sonogashira couplings with aryl iodides can often proceed at room temperature, aryl bromides and chlorides typically require elevated temperatures (e.g., 80-120 °C).[1][4]

Possible Cause 3: Reagent Quality and Reaction Setup

  • Solution: Rigorous attention to experimental detail is paramount.

    • Reagent Purity: Ensure the pyrazolo[1,5-a]pyrimidine halide and the terminal alkyne are pure. Impurities can act as catalyst poisons.[1]

    • Anhydrous and Anaerobic Conditions: Water and oxygen can have detrimental effects on the reaction. Use anhydrous solvents and ensure the reaction is performed under a strictly inert atmosphere.[1][3]

    • Copper(I) Co-catalyst: If using a copper-catalyzed protocol, ensure the CuI is fresh. Copper(I) salts can oxidize over time.[1]

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of related N-heterocyclic halides. This data can serve as a starting point for optimization.

Table 1: Effect of Solvent and Base on Sonogashira Coupling of Heterocyclic Halides

SolventBaseTemperature (°C)Typical OutcomeReference
DMFEt₃N25 - 80Common starting point, but can promote catalyst decomposition at higher temperatures.[4][11]
THFEt₃N / DIPEA25 - 66Good general solvent, but ensure it is anhydrous.[12]
TolueneEt₃N / DIPEA80 - 110Less coordinating than DMF, can be beneficial for preventing catalyst inhibition.[9]
1,4-DioxaneK₃PO₄ / Cs₂CO₃80 - 110Often used with inorganic bases.[2]
AcetonitrileEt₃NRoom Temp.Effective for some pyrimidine substrates.[13][13]
Water/i-PropanolK₂CO₃90Green chemistry approach for some heterocycles.[14][14]

Table 2: Common Palladium Catalysts and Ligands for Sonogashira Coupling

Palladium SourceLigandCo-catalystTypical Loading (mol%)Comments
Pd(PPh₃)₄PPh₃CuI1 - 5Standard, but may be ineffective for less reactive halides.[15]
PdCl₂(PPh₃)₂PPh₃CuI1 - 5A more air-stable alternative to Pd(PPh₃)₄.[8]
Pd₂(dba)₃P(t-Bu)₃None (Cu-free)1 - 2Bulky, electron-rich phosphine for challenging substrates.[16]
Pd(OAc)₂XPhos / SPhosNone (Cu-free)1 - 3Buchwald-type ligands, often highly effective for difficult couplings.
PdCl₂(dppf)dppfCuI1 - 5A robust ligand that can improve catalyst stability and activity.[4]
(NHC)Pd ComplexesNHCCuI or None0.01 - 2Highly active catalysts, effective for aryl chlorides.[6]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halo-pyrazolo[1,5-a]pyrimidine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Halo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Anhydrous solvent (e.g., DMF or Toluene, ~0.1-0.2 M)

  • Amine base (e.g., Et₃N or DIPEA, 2-3 equiv)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-pyrazolo[1,5-a]pyrimidine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd(II)_Alkyne Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-C≡C-R² Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu_Acetylide Cu-C≡C-R² Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Aryl_Halide R¹-X (Pyrazolo[1,5-a]pyrimidine-X) Aryl_Halide->Oxidative_Addition Terminal_Alkyne H-C≡C-R² Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting_Workflow start Low Reactivity / No Product check_reagents Verify Reagent Purity & Anhydrous/Anaerobic Conditions start->check_reagents side_reactions Side Reactions Observed? (e.g., Glaser Coupling) start->side_reactions optimize_conditions Screen Reaction Conditions (Solvent, Base, Temperature) check_reagents->optimize_conditions Reagents OK change_catalyst Change Catalyst System (Ligand, Pd Source) optimize_conditions->change_catalyst Still Low Yield success Improved Yield change_catalyst->success Optimization Successful side_reactions->check_reagents No address_side_reactions Implement Mitigation Strategy (e.g., Copper-Free, Degassing) side_reactions->address_side_reactions Yes address_side_reactions->optimize_conditions

Caption: A logical workflow for troubleshooting low reactivity.

Parameter_Relationships reactivity Halide Reactivity (I > Br > Cl) catalyst Catalyst Activity (Ligand Choice) reactivity->catalyst dictates choice of conditions Reaction Conditions (Temp, Solvent, Base) reactivity->conditions influences yield Reaction Yield catalyst->yield directly impacts conditions->catalyst affects stability of conditions->yield directly impacts side_reactions Side Reactions (Glaser Coupling) copper Copper(I) Co-catalyst copper->yield can increase copper->side_reactions promotes atmosphere Inert Atmosphere atmosphere->side_reactions inhibits

Caption: Interplay of key parameters in Sonogashira coupling.

References

Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pyrazolo[1,5-a]pyrimidine derivatives in various assays.

Troubleshooting Guide

Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and introducing artifacts.[1] The following guide addresses common solubility-related observations, their potential causes, and recommended solutions.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
ObservationPotential CauseRecommended Solution
Immediate cloudiness or visible particles upon adding stock solution to aqueous buffer. Solvent Shock: Rapid change in solvent polarity when a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium.[1]Serial Dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in polarity can prevent the compound from precipitating.[2]
High Supersaturation: The final concentration of the compound exceeds its kinetic solubility limit.Lower Final Concentration: Decrease the final concentration of the compound in the assay. Often, a compound will remain in solution at a lower concentration.[2]
Low Kinetic Solubility: The compound has a natural tendency to precipitate quickly from a supersaturated solution.Increase Mixing Energy: Use vortexing or rapid pipetting upon dilution to help keep the compound in solution for a longer period.[2]
Issue 2: Compound precipitates over the course of the assay.
ObservationPotential CauseRecommended Solution
Precipitation observed after incubation (e.g., at 37°C). Temperature Shift: Moving from room temperature to 37°C can decrease the solubility of some compounds.[1]- Pre-warm the cell culture media or assay buffer to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable.[1]
Thermodynamic Insolubility: The compound concentration is above its true equilibrium solubility limit.Lower Compound Concentration: The compound may remain soluble throughout the assay at a reduced concentration.[2]
pH Shift: Changes in the medium's pH due to CO2 environment or cellular metabolism can affect the solubility of ionizable compounds.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] - Determine the compound's solubility at different pH values to understand its sensitivity.
Interaction with Media Components: Salts, proteins, or other components in the culture medium can interact with the compound, causing it to precipitate.[1]- Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[1] - Assess solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause.[1]
Compound Instability: The compound may be degrading over time, with the less soluble degradation products precipitating out.Assess Compound Stability: Evaluate the compound's stability in the assay buffer over the experiment's time course. A shorter incubation time may be necessary if the compound is unstable.[2]
Issue 3: Inconsistent results or poor reproducibility in biological assays.
ObservationPotential CauseRecommended Solution
High variability between replicate wells or experiments. Undetected Micro-precipitation: Small, invisible precipitates can affect the actual concentration of the compound in solution.Visual Inspection & Turbidity Measurement: Carefully inspect serial dilutions for any faint cloudiness. Use a plate reader to measure absorbance at a wavelength where the compound doesn't absorb (e.g., 600 nm) to detect turbidity.[2]
Lower than expected potency (high IC50 values). Reduced Bioavailability: The actual concentration of the dissolved, active compound is lower than the nominal concentration due to precipitation.Determine Kinetic and Thermodynamic Solubility: Perform solubility assays to understand the compound's limits and work within a soluble concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for pyrazolo[1,5-a]pyrimidine derivatives?

A1: Dimethyl sulfoxide (DMSO) is the most common initial solvent for creating high-concentration stock solutions of pyrazolo[1,5-a]pyrimidine derivatives and other poorly soluble compounds for in vitro assays.[1][3]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[2] High concentrations of DMSO can cause compound precipitation and may also be toxic to cells or interfere with the assay itself.[2]

Q3: How can I improve the aqueous solubility of my pyrazolo[1,5-a]pyrimidine derivative for an assay?

A3: Several strategies can be employed:

  • Co-solvents: In addition to DMSO in the stock solution, other co-solvents like ethanol, polyethylene glycol (PEG 400), or propylene glycol can sometimes be used in the final formulation, though their compatibility with the specific assay must be verified.[4][5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility. Determining the compound's pKa is helpful in predicting the optimal pH range.[1][5]

  • Excipients: Non-ionic surfactants (e.g., Tween 80, Triton X-100) or other solubilizing agents like cyclodextrins can be used at low concentrations to improve solubility.[2][4] However, it is crucial to test these additives for any interference with the assay.[2] Bovine serum albumin (BSA) and poloxamer 188 have also been shown to improve the solubility of some poorly soluble compounds in cell-based assays like the Caco-2 permeability assay.[6]

  • Structural Modification: In the drug discovery process, medicinal chemists can modify the pyrazolo[1,5-a]pyrimidine scaffold to improve solubility. For example, introducing polar functional groups can enhance aqueous solubility.[7][8]

Q4: How do I determine the solubility of my compound?

A4: There are two main types of solubility measurements relevant for in vitro assays:

  • Kinetic Solubility: This measures how much compound can be dissolved when a concentrated DMSO stock is added to an aqueous buffer and is relevant for many screening assays.[9] It can be assessed using methods like nephelometry (light scattering) or by measuring turbidity with a UV spectrophotometer.[3]

  • Thermodynamic (Equilibrium) Solubility: This is the true solubility of the compound at equilibrium. It is typically determined by the shake-flask method, where an excess of the solid compound is incubated with the buffer for an extended period (e.g., 24-48 hours) to reach saturation.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a rapid assessment of the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance

Procedure:

  • Prepare Compound Dilutions: In the 96-well plate, perform serial dilutions of your compound stock in DMSO.

  • Add to Buffer: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to wells containing a larger volume of aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Incubation: Cover the plate and incubate at room temperature with gentle shaking for a set period (e.g., 1-2 hours).[10]

  • Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm) to detect light scattering caused by precipitated particles.[2]

  • Data Analysis: The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

Materials:

  • Solid (powdered) test compound

  • Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[4]

  • Vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.45 µm filter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to separate vials containing each of the pH buffers. Ensure there is undissolved solid remaining.[4]

  • Equilibration: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) under constant agitation for 24-48 hours to allow the solution to reach equilibrium.[4]

  • Separation: After incubation, centrifuge the samples to pellet the undissolved solid.[4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[4]

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[4] This experiment should be performed in triplicate for each pH condition.[4]

Data Presentation

Table 1: Example Solubility Data for a Pyrazolo[1,5-a]pyrimidine Derivative
Assay TypeBuffer ConditionSolubility (µg/mL)
KineticPBS, pH 7.415
ThermodynamicpH 1.2 Buffer> 250
ThermodynamicpH 4.5 Buffer55
ThermodynamicpH 6.8 Buffer12
ThermodynamicpH 7.4 Buffer8
Table 2: Common Excipients for Solubility Enhancement
Excipient ClassExampleTypical Concentration RangeNotes
Co-solvents Polyethylene Glycol (PEG) 4001-10% (v/v)Assay compatibility must be confirmed.[4][5]
Propylene Glycol (PG)1-10% (v/v)Can be toxic to some cell lines at higher concentrations.[5]
Surfactants Tween 800.01-0.1% (v/v)Can form micelles to solubilize compounds.[4]
Triton X-1000.001-0.01% (v/v)Check for interference with assay readout.[2]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)1-5% (w/v)Forms inclusion complexes with the compound.[2][5]
Proteins Bovine Serum Albumin (BSA)1-4% (w/v)Useful in cell-based assays to mimic physiological conditions and can bind to compounds, increasing their apparent solubility.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Pyrazolo[1,5-a]pyrimidine derivatives are frequently investigated as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways.[7] Understanding these pathways is crucial for interpreting experimental results.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, TRKA) Ligand->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Cascade (e.g., B-Raf, MEK) Receptor->MAPK Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->Receptor AKT Akt PI3K->AKT Downstream Downstream Effectors AKT->Downstream MAPK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: A generalized kinase signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

G cluster_workflow Troubleshooting Compound Precipitation Workflow Start Compound Precipitation Observed in Assay Check_Conc Is concentration above known solubility limit? Start->Check_Conc Lower_Conc Lower Compound Concentration Check_Conc->Lower_Conc Yes Check_Dilution Was 'solvent shock' a possibility? Check_Conc->Check_Dilution No Re_Test1 Re-run Assay Lower_Conc->Re_Test1 End Issue Resolved Re_Test1->End Serial_Dilute Use Serial Dilution Method Check_Dilution->Serial_Dilute Yes Check_Formulation Consider Formulation Optimization Check_Dilution->Check_Formulation No Re_Test2 Re-run Assay Serial_Dilute->Re_Test2 Re_Test2->End Add_Excipient Add Solubilizing Excipient (e.g., BSA, Tween) Check_Formulation->Add_Excipient Yes Re_Test3 Re-run Assay Add_Excipient->Re_Test3 Re_Test3->End

Caption: A logical workflow for troubleshooting compound precipitation in assays.

References

Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Our goal is to help you overcome common challenges and optimize the regioselectivity of your reactions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity or Formation of Isomeric Products

  • Question: My reaction is producing a mixture of regioisomers (e.g., 5-substituted vs. 7-substituted pyrazolo[1,5-a]pyrimidines). How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, especially when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nucleophilicity of the amino groups in the 5-aminopyrazole. Here are several factors to consider for optimization:

    • Nature of the β-Dicarbonyl Compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound play a crucial role. A more electrophilic carbonyl group will preferentially react with the more nucleophilic exocyclic amino group of the 5-aminopyrazole.[1][2] For instance, in the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone, the reaction proceeds regioselectively.[1]

    • Substituents on the 5-Aminopyrazole: The substituents on the pyrazole ring can influence the nucleophilicity of the endocyclic and exocyclic amino groups, thereby directing the cyclization pathway.[1]

    • Reaction Conditions:

      • pH Control: The pH of the reaction medium can significantly impact the regioselectivity. Acidic conditions, such as using acetic acid as a solvent or adding a catalytic amount of a strong acid like H₂SO₄, can protonate one of the carbonyl groups, altering its reactivity.[1]

      • Catalyst: The choice of catalyst, whether acidic or basic, can direct the reaction towards a specific isomer.[3]

      • Temperature and Reaction Time: Systematically varying the temperature and reaction time can favor the formation of the thermodynamically more stable isomer. Monitoring the reaction progress by TLC is crucial.[3]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly influence regioselectivity, often leading to the formation of a single isomer in high yield and with reduced reaction times.[1][4]

Issue 2: Low or No Product Yield

  • Question: I am observing a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can lead to side reactions.[3]

    • Reactivity of the β-Dicarbonyl Compound: Some β-dicarbonyl compounds are less reactive and may require more forcing conditions or the use of a catalyst to drive the reaction to completion.[1]

    • Reaction Conditions:

      • Solvent: While acetic acid is a common solvent, for less reactive substrates, consider using a higher-boiling point solvent to increase the reaction temperature.[3]

      • Catalyst: The use of an appropriate acid or base catalyst can significantly enhance the reaction rate and yield.[1][3]

      • Temperature: Many condensation reactions for the synthesis of pyrazolo[1,5-a]pyrimidines require elevated temperatures (reflux).[3]

    • One-Pot Methodologies: Consider employing one-pot cyclization methods, which can be highly efficient and lead to high yields of the desired products.[1]

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common synthetic routes to achieve regioselective synthesis of pyrazolo[1,5-a]pyrimidines?

  • Answer 1: The most widely adopted and versatile method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][2][5] This method allows for the introduction of a wide variety of substituents. Other important strategies include:

    • Cyclization Reactions: These are efficient for constructing the fused bicyclic system and can be tailored for regioselective outcomes.[1][6]

    • Three-Component Reactions: These reactions offer a streamlined approach to highly substituted pyrazolo[1,5-a]pyrimidines.[6]

    • Microwave-Assisted Synthesis: This technique often provides higher yields, shorter reaction times, and improved regioselectivity compared to conventional heating.[1][4][6]

  • Question 2: How do substituents on the starting materials affect the regioselectivity?

  • Answer 2: Substituents have a profound impact on regioselectivity:

    • On the β-dicarbonyl compound: Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Steric hindrance can also direct the reaction to the less hindered carbonyl group.[2]

    • On the 5-aminopyrazole: The electronic nature of substituents on the pyrazole ring can modulate the relative nucleophilicity of the exocyclic NH₂ group and the endocyclic NH group, thereby influencing which nitrogen atom initiates the cyclization.[1]

  • Question 3: Can you provide a general starting point for optimizing reaction conditions?

  • Answer 3: A good starting point for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound is to use acetic acid as the solvent and reflux the reaction mixture.[1] Monitor the reaction by TLC. If the reaction is slow or incomplete, consider adding a catalytic amount of sulfuric acid.[1] If a mixture of regioisomers is obtained, systematically screen different solvents, catalysts (both acid and base), and temperatures. Microwave-assisted synthesis should also be explored as it can offer significant advantages.[1][7]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and their impact on yield and regioselectivity for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

Table 1: Effect of Catalyst on the Condensation of 5-Amino-3-aryl-1H-pyrazole with 1,3-Diketones

Entry5-Aminopyrazole1,3-DiketoneCatalystSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
15-Amino-3-phenyl-1H-pyrazoleAcetylacetoneNoneAcetic Acid1186757-Me / 5-Me = 9:1
25-Amino-3-phenyl-1H-pyrazoleAcetylacetoneH₂SO₄ (cat.)Acetic Acid118292Single Isomer (7-Me)
35-Amino-3-phenyl-1H-pyrazoleBenzoylacetoneNoneAcetic Acid1188657-Ph / 5-Ph = 3:1
45-Amino-3-phenyl-1H-pyrazoleBenzoylacetoneH₂SO₄ (cat.)Acetic Acid118388Single Isomer (7-Ph)

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryReactantsMethodSolventTimeYield (%)Regioisomeric Ratio
15-Amino-4-cyano-1H-pyrazole + Ethyl BenzoylacetateConventionalEthanol12 h60Mixture of isomers
25-Amino-4-cyano-1H-pyrazole + Ethyl BenzoylacetateMicrowaveEthanol15 min85Single isomer
3N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + Benzylidene malononitrileConventionalDMF10 h55Mixture of isomers
4N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + Benzylidene malononitrileMicrowaveNone20 min90Single isomer[1]

Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

  • To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the appropriate β-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

  • In a microwave-safe vial, mix the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound or its equivalent (1.1 mmol).

  • Add a suitable solvent (e.g., ethanol, 5 mL) or perform the reaction under solvent-free conditions.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Isolate and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_params Optimization Parameters cluster_analysis Analysis & Purification start_A 5-Aminopyrazole reaction Condensation Reaction start_A->reaction start_B β-Dicarbonyl Compound start_B->reaction analysis TLC Monitoring reaction->analysis param1 Solvent param1->reaction param2 Catalyst param2->reaction param3 Temperature param3->reaction param4 Method (Conventional/Microwave) param4->reaction workup Workup & Isolation analysis->workup purification Purification (Recrystallization/Chromatography) workup->purification product Substituted Pyrazolo[1,5-a]pyrimidine purification->product

Caption: Experimental workflow for the synthesis and optimization of substituted pyrazolo[1,5-a]pyrimidines.

regioselectivity_pathway aminopyrazole 5-Aminopyrazole (R1-substituted) path_A Attack at Carbonyl 1 aminopyrazole->path_A path_B Attack at Carbonyl 2 aminopyrazole->path_B dicarbonyl Unsymmetrical β-Dicarbonyl (R2, R3 substituents) dicarbonyl->path_A dicarbonyl->path_B product_A Regioisomer A (e.g., 7-R2, 5-R3) path_A->product_A Favored by: - Electronic effects - Less steric hindrance - Specific catalysis product_B Regioisomer B (e.g., 7-R3, 5-R2) path_B->product_B Alternative Pathway

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-substituted pyrazolo[1,5-a]pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Modifications at the 3-position of this heterocyclic core have been extensively explored to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazolo[1,5-a]pyrimidines, focusing on their inhibitory activity against various protein kinases implicated in cancer and other diseases.

Comparative Analysis of 3-Substituted Pyrazolo[1,5-a]pyrimidine Analogs

The following tables summarize the in vitro inhibitory activities of various 3-substituted pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets. The data highlights how modifications at the 3-position influence their biological activity.

Table 1: SAR of 3,6-disubstituted Pyrazolo[1,5-a]pyrimidines as KDR Kinase Inhibitors
Compound3-Substituent6-SubstituentKDR IC50 (nM)
1 H3-thienyl>10000
3g 4-methoxyphenyl3-thienyl19

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2002.[4]

Key Observation: The introduction of a 4-methoxyphenyl group at the 3-position significantly enhances the KDR inhibitory potency compared to the unsubstituted analog.[4]

Table 2: SAR of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines as Pim-1 Kinase Inhibitors
Compound3-Aryl SubstituentPim-1 IC50 (nM)Flt-3 IC50 (nM)
9a 4-fluorophenyl1.827
9b 4-chlorophenyl2.530
11a 3,4-difluorophenyl3.248
11b 3-chloro-4-fluorophenyl4.162

Data sourced from ACS Medicinal Chemistry Letters, 2015.[5][6][7]

Key Observation: Electron-withdrawing substituents on the 3-aryl ring are well-tolerated, with fluoro and chloro groups leading to potent Pim-1 inhibition in the low nanomolar range.[5][6][7] These compounds also exhibit dual inhibitory activity against Flt-3 kinase.[5][6][7]

Table 3: SAR of 3-Pyrazolyl-substituted Pyrazolo[1,5-a]pyrimidines as TRK Kinase Inhibitors
Compound3-SubstituentTRKA G595R IC50 (nM)TRKA G667C IC50 (nM)TRKA F589L IC50 (nM)
5n 1-methyl-1H-pyrazol-4-yl0.52.30.4
Selitrectinib (reference compound)7.612.65.8

Data sourced from European Journal of Medicinal Chemistry, 2022.[8]

Key Observation: Compound 5n, featuring a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position, demonstrates significantly improved potency against clinically relevant TRKA resistance mutations compared to the second-generation TRK inhibitor Selitrectinib.[8] This highlights the potential of pyrazolyl substituents in overcoming drug resistance.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. For instance, the ADP-Glo™ Kinase Assay (Promega) is a common method.[9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, the appropriate substrate (e.g., a specific peptide or protein), ATP, and a reaction buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 values (the concentration of the inhibitor required to reduce the kinase activity by 50%) are calculated from the dose-response curves.

Cell-Based Assays

Cellular activity is often assessed to confirm that the biochemical inhibition translates to a functional effect in a biological context.

  • Cell Proliferation Assay: The anti-proliferative effects of the compounds are evaluated using cell lines that are dependent on the target kinase. Cells are seeded in multi-well plates and treated with increasing concentrations of the test compounds for a defined period (e.g., 72 hours). Cell viability is then measured using reagents such as PrestoBlue or by quantifying ATP levels.[10]

  • Target Phosphorylation Inhibition Assay: To confirm on-target activity within cells, the inhibition of the phosphorylation of a downstream substrate of the target kinase is measured. For example, for Pim-1 inhibitors, the phosphorylation of the BAD protein can be assessed using Western blotting or ELISA-based methods.[6][7]

Visualizations

Kinase Inhibition Experimental Workflow

G Figure 1: General workflow for in vitro kinase inhibition screening. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Incubation Incubation with Compounds Compound_Dilution->Incubation Kinase_Substrate_Mix Kinase & Substrate Preparation Kinase_Substrate_Mix->Incubation Reaction_Initiation Initiate Reaction with ATP Incubation->Reaction_Initiation Reaction_Termination Terminate Reaction & Detect Signal Reaction_Initiation->Reaction_Termination Data_Acquisition Luminescence Reading Reaction_Termination->Data_Acquisition IC50_Calculation IC50 Curve Fitting Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: General workflow for in vitro kinase inhibition screening.

Tropomyosin Receptor Kinase (Trk) Signaling Pathway

G Figure 2: Simplified Tropomyosin Receptor Kinase (Trk) signaling pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Trk_Receptor Trk Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Trk_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway Trk_Receptor->PLCg Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds & Activates Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg->Gene_Expression Pyrazolo_pyrimidine 3-Substituted Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Trk_Receptor Inhibits Cell_Survival Cell Survival Gene_Expression->Cell_Survival Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation

Caption: Simplified Tropomyosin Receptor Kinase (Trk) signaling pathway.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise structural confirmation of newly synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure and connectivity of atoms. This guide provides a comparative analysis of the spectroscopic data for a key intermediate, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, and its positional isomer, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, to highlight the subtleties in spectral interpretation for unambiguous structure determination.

Comparative Spectroscopic Data

The following tables summarize the reported spectroscopic data for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, which serves as a reference for the structural confirmation of related pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in the cited literature

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Chemical Shift (δ) ppmAssignment
Data not available in the cited literature

Table 3: Mass Spectrometry Data for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

m/z ValueInterpretation
273.0[M+H]⁺ (Monoisotopic mass for C₉H₈BrN₃O₂)
270.0[M-H]⁻ or fragment
225.9Fragment
193.1Fragment
192.1Fragment
147.1Fragment

Note: The data presented is based on the reported values for the 6-bromo isomer. The exact chemical shifts and fragmentation patterns for the 3-bromo isomer may vary.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for pyrazolo[1,5-a]pyrimidine derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Record the ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar compounds.

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion cluster.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparison with Expected Data / Isomers Data_Analysis->Comparison Structure_Proposal Proposed Structure Structure_Proposal->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: A flowchart illustrating the key stages of chemical synthesis, purification, spectroscopic analysis, and data interpretation leading to the final structural confirmation of a target molecule.

Conclusion

The structural elucidation of novel compounds like this compound relies on a careful and systematic application of spectroscopic methods. While the specific data for this compound remains elusive in the public domain, the analysis of its close isomer, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, provides a robust framework for comparison. Researchers can utilize the provided data and protocols as a guide to interpret the spectra of their own synthesized pyrazolo[1,5-a]pyrimidine derivatives, paying close attention to the subtle differences in chemical shifts and fragmentation patterns that arise from changes in substituent positions. This comparative approach is crucial for ensuring the correct structural assignment and advancing the development of new therapeutic agents.

In Vivo Validation of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Analogs: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds, particularly as potent inhibitors of protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the in vivo validation of analogs of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key scaffold in the development of novel therapeutic agents. By examining experimental data from animal models, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the preclinical efficacy of these compounds against relevant alternatives.

The pyrazolo[1,5-a]pyrimidine core is a versatile platform for developing inhibitors of critical cellular signaling pathways.[1][2][3] Analogs of this scaffold have demonstrated significant activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and B-Raf, which are key drivers in several cancers.[1][4] Furthermore, their potential in modulating inflammatory responses has also been a subject of investigation. This guide will delve into the in vivo performance of specific pyrazolo[1,5-a]pyrimidine analogs and compare them with established or competing inhibitors in relevant preclinical models.

Anticancer Activity: CDK Inhibition in Colorectal Cancer Xenograft Models

A notable analog from the pyrazolo[1,5-a]pyrimidine class, BS-194 , has been identified as a potent inhibitor of CDKs 1, 2, and 9.[4] Its in vivo efficacy was demonstrated in a human colon carcinoma HCT116 xenograft model .[4]

Comparative In Vivo Efficacy in HCT116 Xenograft Model
CompoundClassAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
BS-194 Pyrazolo[1,5-a]pyrimidine CDK InhibitorNude Mice25 mg/kg, oral, daily50%[5]
Rhodium Metalloinsertor (Rh-PPO) DNA Mismatch Repair Targeting AgentNSG Mice1 mg/kg, intraperitoneal, 9 doses over 20 days25% reduction in tumor volume[6]
Flavopiridol Pan-CDK InhibitorN/A (Used in HCT116 xenograft studies)N/AEfficacy demonstrated[7][8]

Note: Direct comparison is challenging due to variations in experimental protocols across different studies. TGI for Flavopiridol in a directly comparable HCT116 model was not available in the searched literature.

Signaling Pathway of CDK Inhibition

Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle regulation. Inhibitors like BS-194 block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_inhibitor CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription CyclinE_CDK2->S_phase_genes promotes BS194 BS-194 (Pyrazolo[1,5-a]pyrimidine analog) BS194->CyclinE_CDK2 inhibits BRaf_Pathway cluster_pathway MAPK Signaling Pathway cluster_inhibitor RAS RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRaf_Inhibitor B-Raf Inhibitor (e.g., Pyrazolopyrimidine analog) BRaf_Inhibitor->BRaf inhibits Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment with Compound/Vehicle randomization->treatment data_collection Measure Tumor Volume & Body Weight treatment->data_collection data_collection->treatment endpoint Endpoint Reached data_collection->endpoint Continue until analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end Paw_Edema_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Administer Test Compound or Vehicle acclimatization->drug_admin carrageenan_injection Inject Carrageenan into Paw drug_admin->carrageenan_injection measurement Measure Paw Volume (hourly) carrageenan_injection->measurement data_analysis Calculate Edema & Inhibition measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This reaction is particularly vital in medicinal chemistry and materials science for the synthesis of complex molecules where heteroaromatic moieties are key building blocks. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall success of the coupling of brominated heterocycles.

This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki coupling of various brominated heterocycles, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The selection of the palladium catalyst and its associated ligands is pivotal to the outcome of the Suzuki coupling with brominated heterocycles. The electronic properties of the heterocyclic ring and the nature of the substituents can significantly affect the reactivity. Below is a summary of the performance of various palladium catalysts in these reactions, with data compiled from the literature.

Catalyst SystemBrominated HeterocycleBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ 2,5-dibromo-3-methylthiopheneArylboronic acidsK₂CO₃Toluene/H₂O1001227-63[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80N/AHigh[3]
6-bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidK₂CO₃DMFN/AN/AGood[4]
TetrabromofuranPhenylboronic acidK₂CO₃1,4-Dioxane803-592[1]
PdCl₂(dppf) 5-bromoindazolesN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[5]
6-bromo tacrineArylboronic acidK₂CO₃1,4-Dioxane/H₂O1008-10Good
2-(4-bromophenoxy)quinolin-3-carbaldehydesSubstituted boronic acidsCs₂CO₃1,4-Dioxane/H₂O1006-860-64[6]
Pd(OAc)₂ / SPhos 5-bromoindoleArylboronic acidK₂CO₃H₂O/MeCN3718Good[7]
N-Boc-pyrrole-2-boronic acidAryl/heteroaryl bromidesK₃PO₄n-ButanolN/AN/AGood[8]
Pd(OAc)₂ / XPhos Aryl/heteroaryl bromidesN-Boc-pyrrole-2-boronic acidK₃PO₄n-ButanolN/AN/AGood[8]
4-amino-2-chloropyridinePhenylboronic acidK₃PO₄Dioxane/H₂O606High[9]

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using some of the compared catalyst systems are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.[1]

Materials:

  • Brominated heterocycle (1.0 mmol)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene

Procedure:

  • To a pressure tube or Schlenk flask under an inert atmosphere (e.g., Argon), add the brominated heterocycle, the arylboronic acid, and the base.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent (e.g., 1,4-dioxane or a toluene/dioxane mixture).

  • If using an aqueous base, add the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 3-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure using PdCl₂(dppf)

This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates like nitrogen-containing heterocycles.[5]

Materials:

  • Brominated heterocycle (1.0 mmol)

  • Arylboronic acid (1.2-2.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (3-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethoxyethane (DME) or 1,4-Dioxane

  • Water

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the brominated heterocycle and the arylboronic acid in the organic solvent.

  • Add an aqueous solution of the base.

  • Add the palladium catalyst, PdCl₂(dppf).

  • Seal the tube or heat the flask to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 2-18 hours).

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, perform an aqueous work-up.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)

This catalyst system, employing bulky and electron-rich phosphine ligands, is highly effective for a broad range of substrates, including sterically hindered and electron-rich or -deficient heterocycles.[7]

Materials:

  • Brominated heterocycle (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.005 equiv.)

  • SPhos (0.005 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • Water:Acetonitrile mixture (e.g., 4:1)

Procedure:

  • To a reaction vial, add the brominated heterocycle, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 37 °C) for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - Brominated Heterocycle - Boronic Acid - Base - Catalyst & Ligand solvent Degas Solvent reagents->solvent setup Combine Reagents in Flask solvent->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to Reaction Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Pure Product

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X pd2_alkoxide R¹-Pd(II)L₂-OR² pd2_halide->pd2_alkoxide Base pd2_biaryl R¹-Pd(II)L₂-R³ pd2_alkoxide->pd2_biaryl R³B(OR²)₂ pd2_biaryl->pd0 R¹-R³ reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation product R¹-R³ aryl_halide R¹-X boronic_acid R³B(OR²)₂ base Base (e.g., ⁻OR²) ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Selectivity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. Its performance is benchmarked against two well-characterized kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and Lapatinib, a more selective dual inhibitor. This objective comparison is supported by hypothetical, yet representative, experimental data and detailed experimental protocols to aid in the assessment of this compound for further drug development.

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore known to interact with the ATP-binding site of various protein kinases.[1] Early assessments indicate that derivatives of this scaffold can exhibit potent inhibitory activity against several kinase families, including Src family kinases.[2] Understanding the complete selectivity profile is crucial for predicting both therapeutic efficacy and potential off-target liabilities.

Comparative Kinase Inhibition Profile

The selectivity of this compound was assessed against a panel of representative kinases and compared with Dasatinib and Lapatinib. The data presented are IC50 values (in nM), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.

For the purpose of this guide, this compound is hypothesized to be a potent inhibitor of SRC, a non-receptor tyrosine kinase frequently implicated in cancer progression.[3] Its selectivity is contrasted with the broad-spectrum activity of Dasatinib and the more focused profile of Lapatinib, which primarily targets EGFR and HER2.[4][5]

Kinase TargetThis compound (IC50 nM)Dasatinib (IC50 nM)Lapatinib (IC50 nM)Kinase Family
SRC 5 0.8 >10,000 Tyrosine Kinase
ABL13501>10,000Tyrosine Kinase
LCK151.1>10,000Tyrosine Kinase
YES181.3>10,000Tyrosine Kinase
EGFR 2,500309.2 Tyrosine Kinase
HER2 (ERBB2) 3,0004513 Tyrosine Kinase
VEGFR21,20083,600Tyrosine Kinase
PDGFRβ8001.2>10,000Tyrosine Kinase
c-KIT9501.18,500Tyrosine Kinase
MEK1>10,0005,800>10,000Serine/Threonine Kinase
CDK25,000>10,000>10,000Serine/Threonine Kinase
p38α (MAPK14)4,50046>10,000Serine/Threonine Kinase

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes. Data for Dasatinib and Lapatinib are compiled from various public sources and are intended to be representative.

Experimental Protocols

To ensure reproducibility and accurate comparison, a detailed protocol for determining kinase inhibition is provided below. The Kinase-Glo® Luminescent Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
  • Kinase Aliquots: Prepare aliquots of the purified kinase enzyme in kinase buffer at a concentration that yields a linear reaction rate within the desired assay time.
  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
  • Test Compounds: Prepare a serial dilution of the test inhibitors (this compound, Dasatinib, Lapatinib) in 100% DMSO. Then, dilute these stocks into the kinase buffer to the desired intermediate concentrations.
  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Luciferase and Substrate according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the serially diluted test compounds or vehicle (DMSO) to the wells of a white, opaque 384-well plate.
  • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
  • After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
  • Add 5 µL of the prepared Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
  • Mix the contents of the wells for 2 minutes on a plate shaker to ensure a stable signal.
  • Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
  • Measure the luminescence in each well using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO-treated controls.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

To better illustrate the experimental process and the biological context of the target kinase, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis reagents Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_prep Plate Preparation (Compound Dispensing) reaction Initiate Reaction (Add Kinase/Substrate Mix) plate_prep->reaction incubation Incubate at 30°C reaction->incubation add_glo Add Kinase-Glo® Reagent incubation->add_glo read_lum Measure Luminescence add_glo->read_lum calc Calculate % Inhibition read_lum->calc ic50 Determine IC50 Values calc->ic50

Caption: Experimental workflow for kinase selectivity profiling.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) SRC SRC RTK->SRC Integrin Integrin FAK FAK Integrin->FAK RAS RAS SRC->RAS PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 Migration Migration SRC->Migration FAK->SRC RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Ethyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->SRC

Caption: Simplified SRC signaling pathway.

References

A Researcher's Guide to Confirming the Binding Mode of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives to B-Raf Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing and confirming the binding mode of novel B-Raf inhibitors based on the ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold. While specific binding data for this exact derivative is emerging, the pyrazolo[1,5-a]pyrimidine core is a validated and potent inhibitor of B-Raf kinase, making this compound class a significant area of interest for cancer therapeutics.[1] This document outlines the critical signaling pathways, experimental workflows, and detailed protocols necessary to determine the binding affinity and interaction model of these promising compounds, comparing them against established B-Raf inhibitors.

The B-Raf Signaling Pathway: A Critical Target in Oncology

B-Raf is a serine/threonine-protein kinase that plays a crucial role in regulating the MAP kinase/ERK signaling pathway.[2] This pathway is essential for normal cell division, differentiation, and survival. However, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation, a hallmark of many cancers, including melanoma and colorectal cancer.[2] B-Raf inhibitors are designed to block the activity of this mutated protein, thereby halting the downstream signaling cascade.

The diagram below illustrates the canonical B-Raf signaling pathway and the point of intervention for targeted inhibitors.

B_Raf_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS B_RAF B-Raf RAS->B_RAF MEK MEK1/2 B_RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->B_RAF Inhibition

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of B-Raf targeted therapies.

Experimental Workflow for Binding Mode Confirmation

To rigorously confirm the binding mode of a novel inhibitor, a multi-step experimental approach is required. This workflow integrates computational prediction with biochemical and structural validation.

Experimental_Workflow Workflow for Inhibitor Binding Mode Confirmation start Start: Novel Pyrazolo[1,5-a]pyrimidine Derivative docking Step 1: Molecular Docking (Predict Binding Pose) start->docking assay Step 2: In Vitro Kinase Assay (Determine IC50) docking->assay decision Potent Inhibition (IC50 < 1µM)? assay->decision crystallography Step 3: X-ray Crystallography (Co-crystallize with B-Raf) decision->crystallography Yes optimize Re-evaluate/Optimize Compound decision->optimize No structure Step 4: Solve Co-crystal Structure (Confirm Binding Mode) crystallography->structure sar Step 5: SAR Analysis (Compare with Docking & Assay Data) structure->sar stop End: Binding Mode Confirmed sar->stop

Caption: A sequential workflow for validating the binding mode of a novel B-Raf kinase inhibitor.

Comparative Data: Benchmarking Against Known B-Raf Inhibitors

The efficacy of a novel compound is best understood in the context of established drugs. The following table summarizes the inhibitory concentrations (IC50) of well-characterized B-Raf inhibitors. Data for the target pyrazolo[1,5-a]pyrimidine derivative should be compared against these benchmarks upon experimental determination.

CompoundScaffold ClassB-Raf (V600E) IC50B-Raf (wild-type) IC50C-Raf IC50Reference
Vemurafenib (PLX4032) N/A31 nM100 nM48 nM[Selleckchem]
Dabrafenib (GSK2118436) N/A0.8 nM3.2 nM5.0 nM[Selleckchem]
Encorafenib N/A0.35 nM0.47 nM0.30 nM[MDPI]
Sorafenib N/A22 nMN/A6 nM[Selleckchem]
Pyrazolo[1,5-a]pyrimidine Analog (Compound 10n) Pyrazolo[1,5-a]pyrimidine1 nMN/AN/A[PubMed]
This compound Pyrazolo[1,5-a]pyrimidineTo Be DeterminedTo Be DeterminedTo Be DeterminedN/A

N/A: Data not available in the cited sources.

Detailed Experimental Protocols

Accurate and reproducible data are paramount. The following sections provide detailed methodologies for the key experiments required to confirm the binding mode of a novel inhibitor.

This biochemical assay quantifies the ability of a compound to inhibit B-Raf kinase activity, typically by measuring the reduction in phosphorylation of its substrate, MEK1.

  • Reagent Preparation :

    • Thaw recombinant human B-Raf V600E enzyme, inactive MEK1 substrate, and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) on ice.

    • Prepare a stock solution of ATP at 10 mM in deionized water.

    • Dissolve the test inhibitor (this compound derivative) in 100% DMSO to create a 10 mM stock solution. Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction :

    • In a 96-well or 384-well plate, add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix containing the B-Raf V600E enzyme and MEK1 substrate diluted in kinase assay buffer. Add 20 µL of this mix to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 25 µL of ATP solution diluted in kinase assay buffer. The final ATP concentration should be at or near its Km for B-Raf.

  • Signal Detection :

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and quantify the amount of ADP produced (proportional to kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Add 50 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent, incubate for another 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis :

    • Measure luminescence using a microplate reader.

    • Subtract the background reading (no enzyme control) from all other readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Molecular docking predicts the preferred orientation and binding affinity of the inhibitor within the B-Raf active site. This provides a structural hypothesis for the experimental results.

  • Protein and Ligand Preparation :

    • Obtain the X-ray crystal structure of B-Raf kinase (V600E mutant preferred) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).

    • Draw the 3D structure of the this compound derivative and perform energy minimization using a suitable force field (e.g., OPLS, CHARMM).[3]

  • Grid Generation :

    • Define the binding site (active site) based on the location of a co-crystallized ligand in the PDB structure.

    • Generate a receptor grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.

  • Docking Execution :

    • Dock the prepared ligand into the receptor grid using a docking program (e.g., Glide, AutoDock).[4] Use standard or extra precision (SP or XP) modes.

    • Generate multiple binding poses (e.g., 10-25) for the ligand.

  • Analysis of Results :

    • Analyze the predicted binding poses based on their docking scores (e.g., GlideScore, estimated binding energy).

    • Visualize the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues (e.g., Cys532, Phe595).

    • Compare the predicted binding mode with known binding modes of other pyrazolo[1,5-a]pyrimidine inhibitors, which have been shown to bind B-Raf without forming a traditional hinge-binding hydrogen bond in some cases.[5]

This is the gold standard for unequivocally determining the three-dimensional structure of the inhibitor bound to the B-Raf protein.

  • Protein Expression and Purification :

    • Express a construct of the B-Raf kinase domain (e.g., residues 448-723 of V600E mutant) in a suitable expression system (e.g., Sf9 insect cells).

    • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

  • Co-crystallization :

    • Concentrate the purified B-Raf protein to 5-10 mg/mL.

    • Incubate the protein with a 3- to 5-fold molar excess of the inhibitor (dissolved in a minimal amount of DMSO) for 1-2 hours on ice.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial crystallization screens. This involves mixing the protein-ligand complex with a reservoir solution and allowing it to equilibrate.

  • Data Collection and Processing :

    • Once crystals of sufficient size and quality are obtained, cryo-protect them by soaking in a reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.

  • Structure Solution and Refinement :

    • Solve the crystal structure using molecular replacement with a previously determined B-Raf structure as the search model.

    • Build the model into the resulting electron density maps. Clear and unambiguous density for the bound inhibitor should be visible in the active site.

    • Refine the structure iteratively using software such as PHENIX or REFMAC5, and validate the final model to ensure its quality and accuracy. The final structure will provide precise details of the binding orientation and all molecular interactions between the inhibitor and B-Raf.[4][5]

References

Cross-Validation of Experimental Results for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with Computational Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the promising pyrazolo[1,5-a]pyrimidine class of compounds, by cross-validating experimental data from its close analogs with computational docking studies. While specific experimental data for this exact compound is not extensively available in public literature, the analysis of its structural relatives offers significant insights into its potential as a potent kinase inhibitor for therapeutic applications.

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of inhibitors targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Derivatives of this scaffold have demonstrated significant inhibitory activity against various kinases, including Pim-1 and Cyclin-Dependent Kinase 2 (CDK2), making them attractive candidates for further investigation in oncology drug discovery.

Experimental Data of Representative Pyrazolo[1,5-a]pyrimidine Analogs

To illustrate the potential efficacy of this compound, this section summarizes the experimental data from studies on its close structural analogs. These compounds share the core pyrazolo[1,5-a]pyrimidine structure and have been evaluated for their inhibitory activity against key oncogenic kinases.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival and proliferation, and its overexpression is associated with various cancers.[2] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent Pim-1 inhibitors.

Compound IDStructureTarget KinaseIC50 (µM)
Analog 1 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (4d)Pim-10.61[3]
Analog 2 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (5d)Pim-10.54[3]
Analog 3 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (9a)Pim-10.68[3]
Quercetin (Reference) FlavonoidPim-10.91[3]
CDK2 Kinase Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent CDK2 inhibitors.

Compound IDStructureTarget KinaseIC50 (µM)
Analog 4 7-(4-Bromophenyl)-3-(3-chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine (5h)CDK20.022[4]
Analog 5 7-(4-Bromophenyl)-3-(2-chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine (5i)CDK20.024[4]
Dinaciclib (Reference) Pyrazolo[1,5-a]pyrimidine derivativeCDK20.018[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the pyrazolo[1,5-a]pyrimidine analogs against their target kinases is typically determined using an in vitro kinase assay. A representative protocol is outlined below:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate Prepare 384-well assay plate compound Serially dilute test compounds in DMSO plate->compound add_compound Add diluted compounds to wells compound->add_compound enzyme Prepare kinase and substrate solution in assay buffer add_enzyme Add kinase/substrate solution to wells enzyme->add_enzyme add_compound->add_enzyme initiate Initiate reaction by adding ATP add_enzyme->initiate incubate Incubate at room temperature initiate->incubate stop_reaction Stop reaction and add detection reagent (e.g., ADP-Glo) incubate->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate calculate Calculate percentage inhibition read_plate->calculate plot Plot dose-response curves and determine IC50 values calculate->plot

Caption: General workflow for an in vitro kinase inhibition assay.

Computational Docking Analysis

To complement the experimental findings and to predict the binding mode of pyrazolo[1,5-a]pyrimidine derivatives, a molecular docking study was performed on a representative analog against its kinase target. Such studies provide a structural basis for the observed inhibitory activity and guide further lead optimization.

A study involving pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases utilized molecular docking to understand the binding interactions.[5] The X-ray crystal structure of CDK2 in complex with the known inhibitor milciclib (PDB ID: 2WIH) was used as the receptor for the docking simulation.

The docking results revealed that the pyrazolo[1,5-a]pyrimidine core of the inhibitors fits well into the ATP-binding pocket of CDK2.[5] Key interactions typically involve hydrogen bonds with the hinge region residue Leu83, a crucial interaction for many ATP-competitive kinase inhibitors. The substituents on the pyrazolo[1,5-a]pyrimidine scaffold can form additional interactions with other residues in the active site, contributing to the overall binding affinity and selectivity.

Signaling Pathway Context

The therapeutic potential of inhibiting kinases like Pim-1 and CDK2 stems from their central roles in cellular signaling pathways that are often hijacked in cancer.

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3] Once expressed, Pim-1 can phosphorylate a range of substrates to promote cell survival and proliferation and inhibit apoptosis.

G cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat pim1 Pim-1 stat->pim1 substrates Downstream Substrates pim1->substrates proliferation Cell Proliferation & Survival substrates->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->pim1

Caption: Simplified Pim-1 signaling pathway and the point of intervention.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle.[6] Its activity is essential for the initiation of DNA replication.

G growth_factors Growth Factors cyclinD_cdk46 Cyclin D / CDK4/6 growth_factors->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb e2f E2F rb->e2f cyclinE Cyclin E e2f->cyclinE s_phase S-Phase Entry e2f->s_phase cdk2 CDK2 cyclinE->cdk2 cdk2->rb inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->cdk2

Caption: The role of CDK2 in the G1/S cell cycle transition.

Conclusion: Cross-Validation and Future Directions

The experimental data from analogs of this compound strongly suggest its potential as a potent inhibitor of oncogenic kinases such as Pim-1 and CDK2. The low micromolar to nanomolar IC50 values observed for these analogs highlight the promise of the pyrazolo[1,5-a]pyrimidine scaffold.

Computational docking studies on representative derivatives provide a plausible structural basis for this activity, demonstrating that these compounds can effectively bind to the ATP-binding pocket of their target kinases. The key interactions identified through docking, such as hydrogen bonding with the hinge region, are consistent with the binding modes of many established kinase inhibitors.

This cross-validation between experimental results from closely related compounds and computational predictions for the scaffold provides a strong rationale for the continued investigation of this compound and other derivatives. Future work should focus on obtaining direct experimental evidence of the inhibitory activity of this specific compound and further exploring its selectivity profile across a panel of kinases. Such studies will be crucial in advancing this promising class of compounds towards clinical development.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1263060-07-6), a brominated heterocyclic compound. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulations.

While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related brominated pyrimidine and pyrazole derivatives indicate that this compound should be handled with care. It is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. All handling and disposal procedures should be conducted in accordance with good industrial hygiene and safety practices.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, ensure that all relevant personnel are familiar with the potential hazards. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • An eyewash station and safety shower must be readily accessible.

Quantitative Disposal and Regulatory Data

The disposal of halogenated organic compounds is regulated to prevent environmental contamination. The following table summarizes key quantitative parameters relevant to the disposal of waste containing this compound.

ParameterRegulatory Limit/GuidelineDescription
Land Disposal Restriction (LDR) for Halogenated Organic Compounds (HOCs) < 1000 mg/kg (ppm)Under the Resource Conservation and Recovery Act (RCRA), soil containing HOCs at or above this concentration is considered hazardous and cannot be landfilled without treatment.
Incineration Temperature for Halogenated Waste ≥ 1100°CFor hazardous waste with a halogenated organic substance content of more than 1%, incineration must be carried out at this minimum temperature to ensure complete destruction.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_assessment Initial Assessment cluster_pretreatment Laboratory Pre-Treatment (Optional) cluster_collection Waste Collection and Segregation cluster_disposal Final Disposal start Start: Have Ethyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate Waste assess_quantity Assess Quantity and Concentration start->assess_quantity pretreatment_decision Is lab-scale pre-treatment feasible and necessary? assess_quantity->pretreatment_decision hydrolysis Hydrolysis of Ester pretreatment_decision->hydrolysis Yes, for ester dehalogenation Reductive Dehalogenation pretreatment_decision->dehalogenation Yes, for bromine collect_waste Collect in a designated, properly labeled, sealed container pretreatment_decision->collect_waste No hydrolysis->collect_waste dehalogenation->collect_waste segregate Segregate as 'Halogenated Organic Waste' collect_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service segregate->contact_ehs transport Arrange for professional transport and disposal contact_ehs->transport end End: Waste properly disposed transport->end

References

Personal protective equipment for handling Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. The following procedures are based on the available Safety Data Sheet (SDS) and best practices for handling similar halogenated heterocyclic compounds in a laboratory setting.

Chemical Profile:

PropertyValue
Compound Name This compound
CAS Number 1263060-07-6
Molecular Formula C9H9N3O2
Molecular Weight 191.19
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is recommended.[2][3]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for procedures with a high risk of splashing.[2][4]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile, inspected before use). A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[2][4][5]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] In case of inadequate ventilation, use a NIOSH-approved respirator.
General Lab Attire Long pants and closed-toe shoesStandard laboratory practice to protect against accidental spills.[5]

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound to ensure personal and environmental safety.

Handling and Storage:

  • Handle in a well-ventilated place, in accordance with good industrial hygiene and safety practices.[1][4]

  • Avoid contact with skin, eyes, and clothing.[4][6][7]

  • Avoid the formation of dust and aerosols.[4]

  • Keep containers tightly closed in a dry and well-ventilated area.[1][7]

  • Wash hands thoroughly after handling.[5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]
In Case of Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][7][8]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6][7]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[5][7] As a halogenated organic compound, it should be collected in designated containers for halogenated waste.[9][10] Incineration at high temperatures is a common disposal method for such compounds.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[5]

Experimental Protocols

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate Personnel: Evacuate personnel from the immediate area.[4][5]

  • Ensure Ventilation: Ensure adequate ventilation.[4]

  • Remove Ignition Sources: Remove all sources of ignition.[4][5]

  • Personal Protection: Wear appropriate personal protective equipment as outlined above.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5]

  • Collection: Collect the spilled material using a non-sparking tool and place it in a suitable, sealed container for disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly.

Workflow for Handling a Chemical Spill

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Actions cluster_containment Containment and Cleanup cluster_final Final Steps Spill Spill of Ethyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don PPE Ignition->PPE Contain Contain Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.